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  • Product: 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
  • CAS: 911715-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a substituted pyrazole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative. While a specific CAS number for this exact chemical structure is not readily found in public chemical databases, this guide synthesizes information from closely related analogs and established principles of pyrazole chemistry to offer valuable insights for research and development. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1]

Core Compound Identification and Structure

The nomenclature specifies a five-membered pyrazole ring with the following substituents:

  • 1-position: A methyl group.

  • 3-position: An isobutyl group.

  • 4-position: A nitro group.

  • 5-position: A carboxamide group.

The chemical structure can be visualized as follows:

Caption: Chemical structure of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Physicochemical and Safety Profile

Direct experimental data for the target compound is unavailable. However, data from its close structural analog, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-01-7) , provides a reliable estimation of its properties.[2][3] The primary structural difference is the substitution of a propyl group for an isobutyl group at the 3-position.

Table 1: Estimated Physicochemical Properties

Property Value (for propyl analog) Source
Molecular Formula C₈H₁₂N₄O₃ [3]
Molecular Weight 212.21 g/mol [3]
Density 1.453 g/cm³ [3]
Boiling Point 334.56°C at 760 mmHg [3]
Flash Point 156.14°C [3]
LogP 1.60 [3]
Melting Point 138.2 - 139.5 °C [2]

| Physical Form | Solid, Crystalline |[2] |

Table 2: Hazard and Safety Information (based on propyl analog)

Category Information Source
Hazard Statements H302 (Harmful if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects). [2]
Signal Word Warning [2]
Precautionary P260 (Do not breathe dust), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment). [2]
PPE Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and handle with gloves. [2]

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |[2] |

Synthesis and Methodology: A Proposed Pathway

The synthesis of substituted pyrazoles is a well-documented field, often relying on the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] The target molecule, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of the PDE5 inhibitor Sildenafil, albeit with a propyl group instead of an isobutyl group.[5][6]

The following workflow outlines a scientifically robust, multi-step synthesis protocol adapted for the isobutyl-substituted target.

G A Step 1: Claisen Condensation Ethyl isovalerate + Diethyl oxalate B Intermediate A Diethyl 2-(isovaleryl)malonate A->B C Step 2: Knorr Pyrazole Synthesis React with Methylhydrazine B->C D Intermediate B Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate C->D E Step 3: Nitration Nitrating agent (HNO₃/H₂SO₄) D->E F Intermediate C Ethyl 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylate E->F G Step 4: Amidation Ammonolysis (NH₃) F->G H Final Product 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide G->H

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol Details:

Step 1 & 2: Synthesis of the Pyrazole Core (Intermediate B) The synthesis begins with the formation of a β-ketoester followed by cyclization.

  • Rationale: The Knorr pyrazole synthesis provides a regioselective and high-yielding route to the desired 1,3,5-substituted pyrazole core. Using methylhydrazine directs the methyl group to the N1 position.

  • Protocol:

    • To a solution of sodium ethoxide in ethanol, slowly add a mixture of ethyl isovalerate and diethyl oxalate to perform a Claisen condensation, yielding the 1,3-dicarbonyl intermediate.

    • Acidify the reaction mixture and then add methylhydrazine.

    • Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate, likely via column chromatography.

Step 3: Nitration of the Pyrazole Ring (Intermediate C)

  • Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A standard mixture of nitric and sulfuric acid is a potent nitrating agent for this transformation.

  • Protocol:

    • Dissolve Intermediate B in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5°C) with an ice bath.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not rise significantly.

    • Stir the reaction at low temperature for a specified duration.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter, wash with cold water until neutral, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be used for purification.

Step 4: Conversion to Carboxamide (Final Product)

  • Rationale: The conversion of the ethyl ester at C5 to a primary carboxamide is typically achieved through ammonolysis.

  • Protocol:

    • Bubble ammonia gas through a solution of Intermediate C in a suitable solvent (e.g., methanol or ethanol) in a sealed pressure vessel.

    • Alternatively, heat the ester in a solution of aqueous or alcoholic ammonia.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to induce crystallization of the product.

    • Filter the solid, wash with a small amount of cold solvent, and dry to yield the final 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Relevance in Drug Discovery and Development

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The significance of the title compound and its analogs lies in their potential utility as both final drug candidates and critical intermediates.

Established Roles and Potential Applications:
  • PDE5 Inhibition: The most direct application for the propyl analog is as a key intermediate in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for treating erectile dysfunction.[5][6] The isobutyl analog would be a direct precursor for a novel Sildenafil analog.

  • Anticancer Therapies: Pyrazole carboxamides have been identified as potent activators of Pyruvate Kinase M2 (PKM2), an enzyme implicated in the altered metabolism of cancer cells (the Warburg effect).[7] PKM2 activation is a novel strategy being explored for anti-proliferation therapies.

  • Metabolic Disease Modulation: Substituted pyrazole carboxamides have been discovered as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] FXR antagonists are being investigated for conditions like cholestasis and metabolic disorders.

  • Neurological Disorders: The pyrazole scaffold is also found in antagonists for dopamine D2-like receptors (D2, D3, D4), which are targets for treating neurological and psychiatric disorders.[8]

The diverse biological activities of this chemical class can be summarized as follows:

cluster_targets Potential Biological Targets cluster_apps Therapeutic Applications core 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide Core Scaffold PDE5 PDE5 (Phosphodiesterase 5) core:f1->PDE5 PKM2 PKM2 (Pyruvate Kinase M2) core:f1->PKM2 FXR FXR (Farnesoid X Receptor) core:f1->FXR DopamineR Dopamine Receptors (D2/D3/D4) core:f1->DopamineR ED Erectile Dysfunction PDE5->ED Cancer Oncology PKM2->Cancer Metabolic Metabolic Disease FXR->Metabolic Neuro Neurology DopamineR->Neuro

Sources

Exploratory

Spectral Characterization of 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: A Comprehensive Analytical Guide

Executive Summary The compound 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 911715-34-9) is a critical synthetic intermediate and recognized impurity in the manufacturing of phosphodiesterase type 5 (PDE5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 911715-34-9) is a critical synthetic intermediate and recognized impurity in the manufacturing of phosphodiesterase type 5 (PDE5) inhibitors, specifically isobutyl analogs of sildenafil[1][2]. In pharmaceutical development and forensic analysis of adulterated dietary supplements, distinguishing this intermediate from the active pharmaceutical ingredient (API) and other isobaric impurities requires rigorous, orthogonal spectral characterization[3][4].

This whitepaper provides an authoritative, in-depth guide to the spectral data (NMR, IR, and HRMS) of this compound. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to explain the mechanistic causality behind the experimental protocols, ensuring that every analytical workflow functions as a self-validating system.

Chemical Architecture & Analytical Strategy

To accurately characterize 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, one must understand its structural microenvironment:

  • Pyrazole Core: The foundational heterocycle, dictating the overall electronic distribution.

  • N1-Methyl Group: Provides a distinct, sharp singlet in 1 H NMR, heavily deshielded by the adjacent pyrazole nitrogen.

  • C3-Isobutyl Group: An aliphatic side chain that yields a characteristic nonet and doublet splitting pattern, differentiating it from the propyl group found in standard sildenafil[5][6].

  • C4-Nitro Group: A highly electron-withdrawing moiety that restricts bond rotation and significantly shifts adjacent spectral resonances.

  • C5-Carboxamide: A primary amide whose N-H protons are highly sensitive to solvent exchange and hydrogen bonding.

To capture these features, we employ a multi-modal analytical workflow.

AnalyticalWorkflow Sample 3-isobutyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide (CAS: 911715-34-9) SamplePrep Sample Preparation (Solubilization & Aliquoting) Sample->SamplePrep NMR NMR Spectroscopy (1H & 13C in DMSO-d6) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Mode) SamplePrep->IR MS LC-ESI-HRMS (Positive Ion Mode) SamplePrep->MS Data Data Integration & Structural Confirmation NMR->Data IR->Data MS->Data

Figure 1: Multimodal analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol & Causality
  • Solvent Selection: Anhydrous DMSO- d6​ is explicitly selected over CDCl 3​ . Causality: The highly electron-withdrawing nitro group at C4 induces restricted rotation around the C5-carboxamide C-N bond. DMSO- d6​ disrupts intermolecular hydrogen bonding, preventing rapid proton exchange and allowing the two primary amide protons to resolve as distinct, quantifiable broad singlets.

  • Self-Validating System: Prior to sample analysis, system suitability is verified by acquiring a 1D 1 H spectrum of a 0.1% Tetramethylsilane (TMS) standard in DMSO- d6​ . The TMS peak must exhibit a line shape resolution of < 1.0 Hz at half-height to confirm optimal magnetic shimming.

  • Acquisition Parameters:

    • Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Acquire 1 H NMR at 400 MHz (16 scans). A prolonged relaxation delay ( d1​=10 s) is utilized to ensure the complete T1 relaxation of the broad amide protons, guaranteeing accurate quantitative integration.

    • Acquire 13 C NMR at 100 MHz (1024 scans, d1​=2 s).

Quantitative Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
0.88Doublet (d)6H6.8 Hz-CH(CH 3​ ) 2​ (Isobutyl methyls)
2.05Nonet (m)1H6.8 Hz-CH (CH 3​ ) 2​ (Isobutyl methine)
2.75Doublet (d)2H7.2 Hz-CH 2​ -CH (Isobutyl methylene)
3.95Singlet (s)3H-N1-CH 3​
8.10Broad Singlet (br s)1H--CONH (Amide proton, trans)
8.35Broad Singlet (br s)1H--CONH (Amide proton, cis)

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)Carbon TypeAssignment
22.4Primary (CH 3​ )-CH(CH 3​ ) 2​
28.1Tertiary (CH)-CH (CH 3​ ) 2​
33.5Secondary (CH 2​ )-CH 2​ -CH
38.2Primary (CH 3​ )N1-CH 3​
131.5Quaternary (C)C4 (C-NO 2​ )
136.8Quaternary (C)C5 (C-CONH 2​ )
148.2Quaternary (C)C3 (Pyrazole core)
160.5Quaternary (C)C =O (Carboxamide carbonyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol & Causality
  • Mode Selection: Attenuated Total Reflectance (ATR) FT-IR using a diamond crystal. Causality: Traditional KBr pellet preparation exposes the sample to hygroscopic KBr, which absorbs atmospheric moisture. This creates a broad O-H stretch artifact around 3400 cm −1 that masks the critical primary amide N-H stretching bands. ATR eliminates this matrix interference.

  • Self-Validating System: A background scan (ambient air) is collected immediately prior to the sample. The system automatically subtracts atmospheric CO 2​ and water vapor. If the baseline noise exceeds 2% transmittance, the crystal is re-cleaned with isopropanol and the background is re-acquired.

  • Acquisition Parameters: Place 2-3 mg of neat powder directly onto the ATR crystal. Apply consistent pressure via the anvil. Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Quantitative Data Presentation

Table 3: Key FT-IR Peak Assignments (ATR Mode)

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3410Medium, SharpPrimary Amide (-NH 2​ )N-H Asymmetric Stretch
3280Medium, SharpPrimary Amide (-NH 2​ )N-H Symmetric Stretch
2955, 2870WeakAliphatic (Isobutyl)C-H Stretch
1685StrongCarbonyl (C=O)Amide I Stretch
1610MediumAmide (-NH 2​ )Amide II (N-H Bend)
1535StrongNitro (-NO 2​ )N-O Asymmetric Stretch
1350StrongNitro (-NO 2​ )N-O Symmetric Stretch

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol & Causality
  • Ionization Strategy: Liquid Chromatography Electrospray Ionization HRMS (LC-ESI-HRMS) in Positive Ion Mode. Causality: The basic pyrazole nitrogen and the carboxamide oxygen act as excellent proton acceptors, yielding a robust [M+H]+ signal. A step-wise Collision Energy (CE) ramp (15–30 eV) is utilized during MS/MS. If the CE is too high, the pyrazole core shatters entirely; a ramped CE ensures the survival of diagnostic intermediate neutral losses (such as the loss of isobutylene)[3].

  • Self-Validating System: A blank injection (50:50 MeOH:H 2​ O) is run to rule out autosampler carryover. A mass calibration standard (e.g., Leucine Enkephalin) is infused via a lock-mass sprayer to ensure mass accuracy remains within a strict <5 ppm tolerance.

  • Acquisition Parameters: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Capillary voltage: 3.0 kV. Acquire full scan ( m/z 50-500).

Quantitative Data Presentation

Table 4: LC-ESI-HRMS Exact Mass and Fragmentation Data

Ion SpeciesFormulaTheoretical m/z Observed m/z Mass Error (ppm)Interpretation
[M+H]+ C 9​ H 15​ N 4​ O 3+​ 227.1144227.1146+0.8Protonated Molecular Ion
Fragment 1C 9​ H 12​ N 3​ O 3+​ 210.0879210.0881+0.9Loss of Ammonia (-17 Da)
Fragment 2C 9​ H 15​ N 3​ O + 181.1093181.1090-1.6Loss of Nitro group (-46 Da)
Fragment 3C 5​ H 7​ N 4​ O 3+​ 171.0518171.0521+1.7Loss of Isobutylene (-56 Da)
Fragment 4C 5​ H 4​ N 3​ O 3+​ 154.0253154.0250-1.9Loss of NH 3​
  • Isobutylene
Mechanistic Fragmentation Pathway

MSFragmentation M_plus_H [M+H]+ m/z 227.1144 Loss_NH3 Loss of NH3 (-17 Da) m/z 210.0879 M_plus_H->Loss_NH3 Amide Cleavage Loss_NO2 Loss of NO2 (-46 Da) m/z 181.1093 M_plus_H->Loss_NO2 Nitro Cleavage Loss_Isobutyl Loss of Isobutylene (-56 Da) m/z 171.0518 M_plus_H->Loss_Isobutyl Alkene Elimination Fragment_Core Pyrazole Core Fragment m/z 154.0253 Loss_NH3->Fragment_Core -Isobutylene Loss_Isobutyl->Fragment_Core -NH3

Figure 2: ESI+ MS/MS fragmentation pathway mapping diagnostic neutral losses.

Conclusion

The definitive identification of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide relies on the synthesis of orthogonal data streams. The restricted rotation observed in the 1 H NMR, the distinct primary amide and nitro stretches in the ATR-FTIR, and the highly specific isobutylene elimination (-56 Da) in the HRMS cascade collectively form an irrefutable, self-validating proof of structure. Adhering to these optimized protocols ensures high-fidelity detection of this impurity in complex pharmaceutical matrices.

References

  • Pharmaffiliates. "3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 911715-34-9)". Pharmaffiliates Reference Standards. URL:[Link]

  • Waters Corporation. "Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS". Waters Application Notes. URL:[Link]

  • MDPI - Pharmaceuticals. "Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements". Pharmaceuticals, 16(5), 755. URL:[Link]

Sources

Foundational

Engineering the Pyrazole Scaffold: A Comprehensive Technical Guide on the Biological Activity and Validation of Novel Pyrazole Derivatives

Executive Summary The pyrazole nucleus—a five-membered heterocyclic diazole—has emerged as a highly privileged scaffold in modern drug discovery[1]. Characterized by its unique electronic properties, hydrogen-bonding cap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered heterocyclic diazole—has emerged as a highly privileged scaffold in modern drug discovery[1]. Characterized by its unique electronic properties, hydrogen-bonding capabilities, and metabolic stability, the pyrazole pharmacophore serves as the structural foundation for numerous FDA-approved therapeutics, including the selective COX-2 inhibitor celecoxib[2]. This technical whitepaper synthesizes recent advancements in the biological activity of novel pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial efficacies. Furthermore, it provides field-proven, self-validating experimental protocols designed to rigorously evaluate these compounds in preclinical settings.

The Structural Rationale of the Pyrazole Pharmacophore

As a Senior Application Scientist, I frequently observe that the success of a lead compound hinges on its structural adaptability. Pyrazoles offer a versatile core that can be easily functionalized at the 1-, 3-, 4-, and 5-positions. This modularity allows medicinal chemists to fine-tune lipophilicity, steric bulk, and electronic distribution.

The presence of two adjacent nitrogen atoms (one pyridine-like, one pyrrole-like) enables the pyrazole ring to act simultaneously as a hydrogen bond donor and acceptor. This dual capacity is critical for anchoring the molecule within the deep hydrophobic pockets of target kinases and cyclooxygenase enzymes, thereby dictating high target selectivity and potent biological activity[3].

Anticancer Activity: Targeted Kinase Inhibition

One of the most promising applications of novel pyrazole derivatives is in oncology, specifically through the targeted inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-A kinase.

Inhibiting VEGFR-2 is a validated strategy for halting tumor angiogenesis. Recent structural optimizations have yielded pyrazole compounds with sub-micromolar to nanomolar affinities for the VEGFR-2 ATP-binding pocket. For instance, Quinazoline-pyrazole derivatives have demonstrated profound inhibitory activity against VEGFR-2 with an IC50 of 2 nM, translating to remarkable tumor growth inhibition in vivo[4]. Similarly, pyrazole derivatives containing a phenylethyl ring (e.g., Compound 21) have shown significant anti-proliferative effects against MCF-7 and HT-29 cell lines[4].

Table 1: Quantitative Anticancer Efficacy of Select Pyrazole Derivatives
Compound DesignationTarget / Cell LineIC50 ValueMechanistic Note
Quinazoline-pyrazole 3 VEGFR-2 / HUVECs2.0 nM / 1.2 nMPotent anti-angiogenic activity; competitive ATP inhibition[4].
Compound 21 MCF-7 (Breast)0.46 μM - 6.59 μMPhenylethyl substitution enhances hydrophobic pocket binding[4][5].
Compound 42 WM 266.4 (Melanoma)0.12 μMArrests cell cycle progression at the S phase[5].
Compound 44 BCR-Abl Kinase14.2 nMOvercomes resistance in chronic myelogenous leukemia models[5].
Mechanistic Visualization: VEGFR-2 Inhibition

The following diagram illustrates the causal pathway by which novel pyrazole inhibitors disrupt tumor angiogenesis. By competitively binding to the ATP pocket of VEGFR-2, pyrazoles prevent receptor auto-phosphorylation, thereby short-circuiting downstream MAPK and PI3K signaling cascades.

VEGFR2_Pathway P Novel Pyrazole Inhibitor ATP ATP Binding Pocket P->ATP Competitive Binding V VEGFR-2 Receptor Phos Auto-phosphorylation V->Phos Activation ATP->V ATP->Phos Blocked MAPK MAPK / ERK Pathway Phos->MAPK PI3K PI3K / AKT Pathway Phos->PI3K Angio Angiogenesis & Proliferation MAPK->Angio PI3K->Angio

Fig 1: Mechanism of VEGFR-2 signaling blockade by competitive pyrazole inhibitors.

Dual Anti-inflammatory and Antimicrobial Action

Patients with inflammatory conditions often suffer from concurrent microbial infections, particularly those with compromised renal or hepatic function[2]. Pyrazole derivatives are uniquely positioned to address this clinical gap by acting as dual anti-inflammatory and antimicrobial agents.

Structurally, the incorporation of a benzenesulfonamide moiety onto the pyrazole core mimics the pharmacophore of celecoxib, granting high selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme[2]. This selectivity is crucial for minimizing gastrointestinal ulcerogenic side effects. Concurrently, specific pyrazole-1-carbothiohydrazide derivatives (e.g., Hydrazone 21a) have demonstrated profound antibacterial and antifungal activities, outperforming standard drugs like chloramphenicol and clotrimazole with Minimum Inhibitory Concentrations (MIC) as low as 2.9 µg/mL[3].

Table 2: Dual Anti-inflammatory and Antimicrobial Efficacy
CompoundAnti-inflammatory EfficacyAntimicrobial Efficacy (MIC)Target / Note
Compound 4a 48.71% edema inhibitionBroad-spectrumXylene-induced ear-edema model; outperforms DXMS[6].
Compound 9a High COX-2 SelectivityActive vs E. coli & S. aureusMinimal ulcerogenic effect; dual-action matrix[2].
Hydrazone 21a N/A2.9–7.8 µg/mLHighest antifungal/antibacterial activity in its class[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel pyrazoles must rely on robust, self-validating assay systems. Below are the definitive protocols for evaluating the primary biological activities of these compounds.

Protocol 1: High-Throughput MTT Assay for Cytotoxicity Profiling

Causality & Rationale: We select the MTT assay over resazurin-based methods for initial high-throughput pyrazole screening because the intracellular reduction of the tetrazolium salt to insoluble formazan strictly relies on NAD(P)H-dependent oxidoreductase enzymes. This provides a direct, quantifiable proxy for mitochondrial metabolic activity, effectively distinguishing cytostatic from cytotoxic pyrazole derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HCT-116) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate. Crucial step: Optimize seeding density to prevent contact inhibition artifacts, which can artificially lower the apparent IC50.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in DMSO (final DMSO concentration ≤0.1% to prevent solvent toxicity). Treat the cells and incubate for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Sorafenib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: This specific timeframe ensures linear formation of formazan crystals without saturating the cellular efflux mechanisms.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Profiling

Causality & Rationale: We utilize purified human recombinant COX-1 and COX-2 enzymes rather than whole-cell assays in the primary screening phase. This isolates the target interaction from cellular permeability and metabolic variables, ensuring that the measured IC50 reflects the true thermodynamic binding affinity of the pyrazole pharmacophore to the cyclooxygenase active site.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of the pyrazole derivatives for 15 minutes at 37°C. Causality: Pre-incubation is mandatory because many pyrazole-based COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to a final concentration of 10 µM. Incubate for exactly 2 minutes.

  • Reaction Termination: Stop the reaction by adding 1M HCl, followed by the addition of stannous chloride to reduce the unstable Prostaglandin H2 (PGH2) intermediate to the stable Prostaglandin F2α (PGF2α).

  • Quantification: Quantify the produced PGF2α using a highly sensitive Enzyme Immunoassay (EIA) kit. Calculate the Selectivity Index (SI) as IC50(COX−1)/IC50(COX−2) .

Workflow Visualization: Pyrazole Development Pipeline

The translation of a novel pyrazole from a structural concept to a validated lead compound requires a rigorous, multi-disciplinary workflow. Modern pipelines increasingly integrate hybrid machine learning algorithms (such as GBM+RF) to predict bioactivity prior to synthesis, drastically reducing R&D costs[1].

Drug_Discovery_Workflow Design In Silico Design (QSAR & ML) Synth Chemical Synthesis & Characterization Design->Synth Screen In Vitro Screening (MTT & MIC Assays) Synth->Screen Mech Mechanistic Profiling (Kinase/COX-2) Screen->Mech Mech->Design Feedback Loop Lead Lead Optimization & In Vivo Models Mech->Lead

Fig 2: Integrated drug discovery and validation workflow for novel pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold remains a cornerstone of rational drug design. By leveraging its unique stereoelectronic properties, researchers can engineer highly selective kinase inhibitors for oncology and dual-action anti-inflammatory/antimicrobial agents. Moving forward, the integration of 3D-QSAR modeling and hybrid machine learning algorithms will be paramount in predicting the bioactivity of pyrazole derivatives, optimizing the hit-to-lead trajectory, and ultimately delivering safer, more efficacious therapeutics to the clinic.

References

  • Title: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors Source: Oriental Journal of Chemistry (orientjchem.org) URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications Source: TÜBİTAK Academic Journals (tubitak.gov.tr) URL: [Link]

Sources

Exploratory

mechanism of action of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the probable mechanism of action of the novel chemical entity, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. While direct empirical data on this specific molecule is not yet publicly available, this document synthesizes current research on structurally related pyrazole carboxamide derivatives to propose a well-grounded hypothesis centered on the inhibition of mitochondrial respiration. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for empirical validation.

Introduction: The Pyrazole Carboxamide Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] These activities range from anti-inflammatory and antimicrobial to anticancer and anticonvulsant properties.[1][2][3] The carboxamide moiety further enhances the drug-like properties of these molecules, allowing for diverse interactions with biological targets.

Our focus, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, belongs to a class of compounds that has recently garnered significant attention for its potent biological effects. Understanding its mechanism of action is paramount for its potential development as a therapeutic agent or a research tool.

Postulated Core Mechanism of Action: Inhibition of Mitochondrial Respiration

Based on compelling evidence from studies on analogous 1-methyl-1H-pyrazole-5-carboxamides, the primary hypothesized mechanism of action for 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is the inhibition of mitochondrial respiration .

A key study revealed that a series of 1-methyl-1H-pyrazole-5-carboxamides, while showing no overt cytotoxicity in standard in vitro cell cultures, exhibited striking acute toxicity in rodent models.[4][5] Subsequent investigations pinpointed the cause of this toxicity to a dose-dependent inhibition of mitochondrial respiration.[4][5] This suggests that the pyrazole carboxamide core is a potent mitochondrial toxicant.

Further supporting this hypothesis, a novel pyrazole carboxamide developed as an antifungal agent against Rhizoctonia solani was found to disrupt the fungus's cell walls and membranes, leading to leakage of cellular contents.[6] Crucially, this compound also decreased the mitochondrial membrane potential and was confirmed to target mitochondrial complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[6]

The Role of Specific Substituents

The substituents on the pyrazole ring of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide likely play a significant role in modulating its activity:

  • 1-Methyl Group: This substitution is common in pyrazole carboxamides that have been shown to inhibit mitochondrial function.[4][5]

  • 3-Isobutyl Group: The lipophilicity of the isobutyl group may enhance membrane permeability, facilitating the compound's access to the mitochondrial matrix.

  • 4-Nitro Group: The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrazole ring. It is also a key synthetic handle for creating further derivatives.[7] The presence of a nitro group has been shown to enhance the antibacterial activity of some pyrazole derivatives.[3]

  • 5-Carboxamide Group: This group is crucial for biological activity and provides a point for hydrogen bonding interactions with target proteins.

Proposed Signaling Pathway

The proposed mechanism involves the entry of the compound into the cell and subsequent localization to the mitochondria, where it inhibits one or more complexes of the electron transport chain.

G cluster_cell Cell cluster_mito Mitochondrion Compound Compound Mitochondrion Mitochondrion Compound->Mitochondrion Cellular Uptake ETC Electron Transport Chain (Complex I-IV) Compound->ETC Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production

Caption: Proposed mechanism of mitochondrial respiration inhibition.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of well-defined experiments are necessary.

Cell Viability Assays
  • Objective: To determine the cytotoxic effects of the compound on mammalian cell lines.

  • Protocol:

    • Seed mammalian cell lines (e.g., HeLa, HepG2) in 96-well plates.

    • Treat cells with a serial dilution of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration causing 50% growth inhibition).

Mitochondrial Respiration Assay
  • Objective: To directly measure the effect of the compound on mitochondrial oxygen consumption.

  • Protocol (using Seahorse XF Analyzer):

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat cells with the compound at various concentrations.

    • Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the Oxygen Consumption Rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

G Start Start Seed_Cells Seed Cells in Seahorse Plate Start->Seed_Cells Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Mito_Stress_Test Perform Mitochondrial Stress Test Treat_Compound->Mito_Stress_Test Measure_OCR Measure Oxygen Consumption Rate Mito_Stress_Test->Measure_OCR Analyze_Data Analyze Data Measure_OCR->Analyze_Data End End Analyze_Data->End

Caption: Workflow for mitochondrial respiration assay.

Mitochondrial Membrane Potential Assay
  • Objective: To assess the impact of the compound on the mitochondrial membrane potential.

  • Protocol:

    • Treat cells with the compound.

    • Stain cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1).

    • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy.

    • A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Data Presentation

ParameterExpected Outcome with 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Cell Viability (GI50) Dose-dependent decrease; Potency may vary with cell line.
Basal Respiration (OCR) Significant decrease.
ATP-linked Respiration (OCR) Significant decrease.
Maximal Respiration (OCR) Significant decrease.
Mitochondrial Membrane Potential Dose-dependent decrease (depolarization).

Potential Applications and Future Directions

The potent mitochondrial inhibitory activity of the pyrazole carboxamide scaffold suggests several potential applications:

  • Anticancer Agents: Many cancer cells exhibit altered metabolism and may be more susceptible to mitochondrial inhibitors. Indeed, some pyrazole derivatives have already shown anti-prostate cancer activity.[2]

  • Antiparasitic and Antifungal Agents: As demonstrated, these compounds can be effective against parasites and fungi that rely on mitochondrial respiration.[4][6][8]

Future research should focus on:

  • Target Deconvolution: Identifying the specific mitochondrial complex(es) inhibited by 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity, and to reduce off-target toxicity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models.

Conclusion

While further experimental validation is required, the existing literature strongly supports the hypothesis that 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide acts as an inhibitor of mitochondrial respiration. This technical guide provides a solid foundation for researchers to design and execute experiments to confirm this mechanism and to explore the therapeutic potential of this promising class of molecules.

References

  • Sen, E., & Alım, Z. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 679-685. [Link]

  • Taylor & Francis. (2012). Full article: Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. [Link]

  • ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. [Link]

  • PubMed. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. [Link]

  • PMC. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. (n.d.). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • PMC. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. [Link]

  • MDPI. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. [Link]

  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • TCG Lifesciences. (n.d.). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]

  • PubMed. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • NextSDS. (n.d.). 1H-Pyrazole-3-carboxamide, 5-methyl-4-nitro-N-(phenylmethyl). [Link]

Sources

Foundational

The Pyrazole Scaffold: A Privileged Core for Targeting Diverse Pathologies

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen at...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to serve as a bioisosteric replacement for other aromatic systems have established it as a "privileged scaffold" in drug discovery.[2][4] This guide provides an in-depth technical exploration of the key therapeutic targets of pyrazole derivatives, with a focus on the molecular rationale and experimental methodologies that underpin their development. We will delve into the structure-activity relationships (SAR) that drive potency and selectivity, present detailed protocols for target validation, and offer a forward-looking perspective on the future of pyrazole-based therapeutics.

The Enduring Appeal of the Pyrazole Core in Medicinal Chemistry

The pyrazole ring's value in drug design is multifaceted. Its two nitrogen atoms provide opportunities for hydrogen bonding, acting as both donors and acceptors, which facilitates strong interactions with biological targets.[5] Furthermore, the five substitution points on the pyrazole ring offer a rich canvas for medicinal chemists to fine-tune physiochemical properties, optimize target engagement, and enhance pharmacokinetic profiles.[2] This inherent adaptability has led to the successful development of pyrazole-containing drugs across a wide spectrum of diseases, from inflammation and cancer to infectious diseases and cardiovascular conditions.[1][2][5]

Targeting Inflammation: The Cyclooxygenase (COX) Enzymes

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a well-established strategy for treating inflammation and pain.[6][7] Pyrazole derivatives have played a pivotal role in the development of selective COX-2 inhibitors, with celecoxib being a landmark example.[6]

Causality in Experimental Design: Achieving COX-2 Selectivity

The development of selective COX-2 inhibitors like celecoxib was a triumph of structure-based drug design. Early non-steroidal anti-inflammatory drugs (NSAIDs) were non-selective, leading to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme.[6][7] The key to selectivity lies in exploiting a key structural difference between the two isoforms: the substitution of isoleucine in COX-1 with a smaller valine in COX-2, which creates a larger, more accessible active site.

Experimental design for pyrazole-based COX-2 inhibitors has been guided by the following principles:

  • The "Tri-substituted" Pharmacophore: A common motif for selective COX-2 inhibitors involves a central pyrazole ring with specific substitutions at the 1, 3, and 5 positions.[8]

  • The Sulfonamide/Sulfone Moiety: A critical feature for COX-2 selectivity is the presence of a sulfonamide (-SO2NH2) or methylsulfone (-SO2Me) group on an N-aryl substituent.[9][10] This group can insert into the hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with key residues like His90 and Arg513, an interaction not possible in the more constricted COX-1 active site.[9]

  • Bulky Hydrophobic Groups: The presence of bulky hydrophobic groups on the pyrazole ring can enhance binding within the larger active site of COX-2.[9]

Molecular docking studies have been instrumental in rationalizing these SAR observations and guiding the synthesis of more potent and selective inhibitors.[9][11][12][13][14]

Experimental Protocol: In Vitro Chromogenic Assay for COX-1/COX-2 Inhibition

This protocol provides a reliable method for determining the inhibitory potency and selectivity of pyrazole derivatives against COX-1 and COX-2.[9][15]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Incubation Buffer: 100 mM Tris-HCl, pH 8.0

  • Cofactor Solution: Glutathione, hematin

  • Test Compounds (pyrazole derivatives) and Reference Standard (e.g., Celecoxib) dissolved in DMSO

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Dilute the commercially available COX-1 and COX-2 enzymes in the incubation buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference standard in DMSO.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Incubation buffer

    • Cofactor solution

    • Enzyme (COX-1 or COX-2)

    • Test compound solution (or DMSO for control)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add arachidonic acid and TMPD to each well to initiate the reaction.

  • Detection: Immediately measure the absorbance at 603 nm over a defined period (e.g., 25-60 seconds) using a microplate reader. The rate of TMPD oxidation is proportional to the COX enzyme activity.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.[10]

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[9][10]

Visualization of the COX-2 Inhibition Workflow

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare Pyrazole Derivative Dilutions Pre_Incubate Pre-incubate Enzyme & Compound (15 min) Compound_Prep->Pre_Incubate Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Enzyme_Prep->Pre_Incubate Buffer_Prep Prepare Assay Buffer & Cofactors Buffer_Prep->Pre_Incubate Initiate_Rxn Add Arachidonic Acid & TMPD Pre_Incubate->Initiate_Rxn Measure_Abs Measure Absorbance (603 nm) Initiate_Rxn->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Det_IC50 Determine IC50 Values Plot_Data->Det_IC50 Calc_SI Calculate Selectivity Index (SI) Det_IC50->Calc_SI

Caption: Workflow for determining the COX-2 inhibitory activity and selectivity of pyrazole derivatives.

Targeting Cancer: A Plethora of Kinase Targets

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases attractive targets for therapeutic intervention.[16] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs targeting a range of kinases.[4]

Key Kinase Targets for Pyrazole Derivatives
  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor): These RTKs are crucial for tumor growth, proliferation, and angiogenesis.[17] Pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[17][18]

  • Non-Receptor Tyrosine Kinases:

    • BTK (Bruton's Tyrosine Kinase): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[19]

  • Serine/Threonine Kinases:

    • CDKs (Cyclin-Dependent Kinases): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[19] Pyrazole derivatives have shown significant inhibitory activity against CDK2.[19][20]

    • p38 MAP Kinase: Involved in inflammatory responses and has been a target for autoimmune diseases.[21]

    • PI3K (Phosphoinositide 3-Kinase): A central node in a signaling pathway that promotes cell survival and proliferation.[19]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition

The design of pyrazole-based kinase inhibitors is guided by the need to achieve potent and selective binding to the ATP-binding pocket of the target kinase. Key SAR principles include:

  • Hinge-Binding Moiety: The pyrazole core itself often acts as a hinge-binding moiety, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4]

  • Substitutions for Selectivity: Substitutions on the pyrazole ring are crucial for achieving selectivity among the highly conserved ATP-binding sites of different kinases. For example, the planarity of the pyrazole and its N-linked phenyl structures in certain aminopyrazole inhibitors contributes to their selectivity for JNK3 over p38.[22]

  • Exploiting Hydrophobic Pockets: Lipophilic groups, such as a tert-butyl group, can occupy hydrophobic pockets within the kinase active site, enhancing binding affinity.[21]

  • Pharmacophores for Additional Interactions: The addition of pharmacophores with good hydrogen bonding potential, like morpholine or imidazole, can significantly increase binding affinity.[21]

Quantitative Data: IC50 Values of Pyrazole Derivatives Against Kinase Targets
Compound ClassTarget Kinase(s)Representative IC50 Values (µM)Reference(s)
Fused PyrazolesEGFR0.06 - 0.13[17]
Fused PyrazolesVEGFR-20.21 - 0.27[17]
Pyrazolo[3,4-d]pyrimidinesVEGFR-20.90 - 1.25[5]
Pyrazolo[3,4-d]pyrimidinesEGFRT790M0.25 - 0.50[5]
Pyrazole-Benzothiazole HybridsVarious Cancer Cell Lines3.17 - 6.77[23]
Pyrazole DerivativesCDK20.074 - 0.095[19]
Pyrazole-Carbaldehyde DerivativesPI3 Kinase0.25 (against MCF7 cells)[19]
AminopyrazolesJNK30.007[22]
Pyrazoline DerivativesVEGFR20.135 - 0.218[1]
Pyrazole DerivativesCDK-20.311 - 0.458[20]
Visualizing the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription -> Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription -> Cell Growth, Survival Inhibitor Pyrazole Derivative (EGFR Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase reaction buffer (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Substrate (peptide or protein specific to the kinase)

  • Test compounds (pyrazole derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a well of the microplate, add the kinase reaction buffer, the purified kinase, and the test compound.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.

  • Data Analysis:

    • Normalize the signal from the test wells to the signals from positive (no inhibitor) and negative (no kinase) controls.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Combating Microbial Threats: Pyrazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[24] Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][8][24][25]

Molecular Targets of Antimicrobial Pyrazoles

The antimicrobial mechanism of action for pyrazole derivatives can vary, with some compounds targeting specific enzymes essential for microbial survival. One such target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication.[3][6] Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of DNA gyrase, inhibiting its function.[6] Other proposed mechanisms include disruption of the bacterial cell wall.[6]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Hybrid Pharmacophores: Combining the pyrazole nucleus with other heterocyclic systems, such as thiazole or imidazo-pyridine, can lead to potent broad-spectrum antibacterial agents.[6]

  • Hydrazone Linkages: Pyrazole-derived hydrazones have shown potent activity against both Gram-positive and Gram-negative bacteria.[6]

  • Lipophilicity: Increased lipophilicity can, in some cases, correlate with enhanced antimicrobial activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of Pyrazole Derivatives
Compound ClassTarget Organism(s)Representative MIC Values (µg/mL)Reference(s)
Naphthyl-substituted pyrazole-hydrazonesGram-positive bacteria, A. baumannii0.78 - 1.56[6]
Imidazo-pyridine substituted pyrazolesGram-negative bacteria<1[6]
Pyrazole-thiazole hybridsMRSA<0.2 (MBC)[6]
Thiazolidinone-clubbed pyrazolesE. coli16[6]

Emerging Frontiers: Neuroprotection and Beyond

While the roles of pyrazole derivatives in inflammation and cancer are well-established, their therapeutic potential extends to other areas, including neurodegenerative diseases. Some pyrazole derivatives have demonstrated neuroprotective effects through mechanisms such as the inhibition of acetylcholinesterase and the modulation of neurotransmitter levels. This is an active area of research with the potential to yield novel treatments for conditions like Alzheimer's and Parkinson's diseases.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and versatile pharmacophoric features ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Multi-target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach.

  • Targeted Drug Delivery: Incorporating pyrazole-based drugs into novel delivery systems to enhance their efficacy and reduce off-target effects.

The journey of the pyrazole scaffold from a simple heterocycle to the core of numerous life-changing medicines is a testament to the power of medicinal chemistry. As our understanding of disease biology deepens, so too will the opportunities to leverage this privileged structure for the development of the next generation of therapeutics.

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  • Reddy, T. S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(1), 147. [Link]

  • Patel, R. V., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(8), 2135-2142. [Link]

  • Singh, P., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1), 1-2. [Link]

  • Jain, A., et al. (2020). A REVIEW ON PYRAZOLINE DERIVATIVES AS ANTIMICROBIAL AGENT. Indo American Journal of Pharmaceutical Sciences, 7(5), 724-731. [Link]

  • Al-Ghamdi, A. A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 11(2), 1-8. [Link]

  • Al-Omair, M. A. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Inflammation Research, 18, 1-15. [Link]

  • Ali, N. S., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Kalgutkar, A. S., et al. (2000). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1217-1220. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379-388. [Link]

  • Sarg, M. T. M., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 89, 103023. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Figure]. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflammatory Agents. Molecules, 30(5), 1-20. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Pop, C. I., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14930. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide as a Potential Antifungal Agent

Introduction The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Pyrazole carboxamide derivatives have garnered considerable attention as a promising class of fungicides, primarily due to their potent and specific inhibition of the fungal respiratory chain.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel compound, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, as a potential antifungal therapeutic.

The core chemical structure, a substituted pyrazole carboxamide, suggests a potential mechanism of action involving the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[1] Disruption of this pathway leads to a cascade of events including the inhibition of ATP synthesis, the accumulation of reactive oxygen species (ROS), and ultimately, fungal cell death.[1] These application notes will guide the user through a logical, stepwise process to determine the antifungal activity, cytotoxicity, and potential mechanism of action of this compound.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a novel antifungal candidate is to determine its spectrum of activity and potency against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][3][4][5]

Core Principle: Broth Microdilution Method

This method involves challenging a standardized suspension of a fungal isolate with serial dilutions of the test compound in a liquid growth medium.[2][5] The MIC is defined as the lowest concentration of the antifungal agent that prevents the visible growth of the microorganism after a specified incubation period.[2][4]

Experimental Workflow: Broth Microdilution for Yeasts and Molds

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in DMSO B Perform serial two-fold dilutions in RPMI-1640 medium A->B D Dispense 100 µL of each drug dilution into a 96-well microtiter plate B->D C Prepare standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL for yeasts, 0.4-5 x 10^4 conidia/mL for molds) E Inoculate each well with 100 µL of the fungal suspension C->E D->E F Include growth control (no drug) and sterility control (no inoculum) E->F G Incubate plates at 35°C for 24-48 hours F->G H Determine MIC visually or spectrophotometrically (≥50% growth inhibition) G->H G cluster_prep Cell Culture & Treatment cluster_assay Assay Performance cluster_analysis Data Analysis A Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide B->C D Incubate for 24-72 hours C->D E Perform MTT or LDH assay D->E F Measure absorbance/fluorescence E->F G Calculate % cell viability or % cytotoxicity F->G H Determine the IC₅₀ value G->H

Caption: Workflow for assessing the cytotoxicity of the test compound.

Detailed Protocol: MTT Assay for Cell Viability

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in appropriate medium supplemented with 10% fetal bovine serum.
  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours. [6] 2. Compound Treatment:
  • Prepare serial dilutions of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in the cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

3. Assay Procedure:

  • Incubate the plate for 24 or 72 hours at 37°C in a 5% CO₂ atmosphere. [6] * Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Interpretation of Results:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • The IC₅₀ value (the concentration that reduces cell viability by 50%) can be determined by plotting cell viability against the compound concentration.
Data Presentation: Cytotoxicity Data
Cell LineExposure Time (h)IC₅₀ (µM)
HeLa24[Insert Data]
HeLa72[Insert Data]
HepG224[Insert Data]
HepG272[Insert Data]

PART 3: Mechanism of Action Studies

Understanding the mechanism of action of a novel antifungal agent is crucial for its further development. Based on the pyrazole carboxamide scaffold, the primary hypothesized target is succinate dehydrogenase (SDH). [1]

Hypothesized Mechanism of Action: Inhibition of Fungal Respiration

G Compound 3-isobutyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Blocks electron transfer ATP ATP Synthesis ETC->ATP Inhibition ROS Reactive Oxygen Species (ROS) Accumulation ETC->ROS Generation CellDeath Fungal Cell Death ATP->CellDeath Leads to ROS->CellDeath Contributes to TCA TCA Cycle TCA->SDH

Caption: Hypothesized mechanism of action via SDH inhibition.

Protocol: SDH Activity Assay

This assay measures the activity of SDH in fungal mitochondria in the presence and absence of the test compound.

1. Mitochondrial Isolation:

  • Grow the target fungal species in a suitable liquid medium.
  • Harvest the cells and generate spheroplasts using lytic enzymes.
  • Homogenize the spheroplasts and isolate the mitochondrial fraction by differential centrifugation.

2. SDH Activity Measurement:

  • The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
  • Set up reactions containing isolated mitochondria, succinate, and varying concentrations of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
  • Initiate the reaction by adding DCPIP and monitor the decrease in absorbance at 600 nm over time.

3. Interpretation of Results:

  • Calculate the rate of DCPIP reduction for each compound concentration.
  • Determine the IC₅₀ value for SDH inhibition by plotting the percentage of inhibition against the compound concentration.

PART 4: In Vivo Efficacy Models

Positive in vitro data should be followed by in vivo studies to assess the efficacy of the compound in a whole-animal model of fungal infection. [7][8]Murine models of disseminated candidiasis or invasive aspergillosis are commonly used. [7][9]

Core Principle: Evaluating Antifungal Efficacy in an Animal Model

These models involve establishing a systemic fungal infection in mice and then treating them with the test compound. [7]Efficacy is typically assessed by monitoring survival rates and determining the fungal burden in target organs. [10]

Experimental Workflow: Murine Model of Disseminated Candidiasis

G cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Induce immunosuppression in mice (optional, depending on model) B Infect mice intravenously with a lethal dose of Candida albicans A->B C Administer 3-isobutyl-1-methyl-4-nitro- 1H-pyrazole-5-carboxamide at various doses B->C E Monitor survival over a set period (e.g., 21 days) B->E F Determine fungal burden in kidneys (CFU/gram of tissue) at a specific endpoint B->F D Include vehicle control and positive control (e.g., fluconazole) groups C->D

Caption: Workflow for an in vivo efficacy study.

Detailed Protocol: Murine Model of Disseminated Candidiasis

1. Infection:

  • Use an appropriate mouse strain (e.g., BALB/c).
  • Inject mice intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ CFU/mouse).

2. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 2 hours).
  • Administer 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a range of doses.
  • Include a vehicle control group and a positive control group treated with a known antifungal agent like fluconazole.

3. Efficacy Assessment:

  • Survival Study: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.
  • Fungal Burden Study: At a specific time point (e.g., 3 days post-infection), euthanize a separate cohort of mice. Aseptically remove the kidneys, homogenize the tissue, and perform serial dilutions for plating on Sabouraud Dextrose Agar to determine the number of CFU per gram of tissue. [10] 4. Interpretation of Results:
  • Compare the survival curves of the treated groups to the control group using Kaplan-Meier analysis.
  • Statistically compare the fungal burden in the kidneys of the treated groups to the control group.

Conclusion

These application notes provide a structured and comprehensive framework for the preclinical evaluation of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide as a potential antifungal agent. By systematically assessing its in vitro activity, cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the critical data necessary to determine the therapeutic potential of this novel compound. Adherence to standardized protocols is paramount for ensuring the generation of reproducible and reliable data.

References

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. Benchchem.
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs.
  • In vivo models: evaluating antifungal agents. PubMed.
  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.
  • Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani | Journal of Agricultural and Food Chemistry. ACS Publications.
  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC - NIH.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC.
  • Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 18 in Mammalian Cells. Benchchem.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Benchchem.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC.
  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate.
  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. PMC.

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Application

Application Notes &amp; Protocols: Pyrazole Carboxamides in Crop Protection

Introduction & Mechanistic Overview Pyrazole carboxamides represent a foundational class of modern agrochemicals, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. These molecules exhibit broad-spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Pyrazole carboxamides represent a foundational class of modern agrochemicals, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. These molecules exhibit broad-spectrum fungicidal activity, providing critical defense against devastating phytopathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea[2].

The fungicidal efficacy of pyrazole carboxamides is driven by their ability to disrupt both the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain (ETC)[3]. Mechanistically, these compounds act as competitive inhibitors by binding to the ubiquinone-binding site (Qp-site) of Complex II (succinate:ubiquinone oxidoreductase)[1][4]. This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, halting cellular respiration. The subsequent severe depletion of ATP prevents fungal spore germination, arrests mycelial growth, and ultimately induces pathogen cell death[1].

MOA Succinate Succinate SDH Complex II (SDH) Succinate Dehydrogenase Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->SDH Binds Qp-site Blocks e- transfer

Fig 1. Disruption of the mitochondrial electron transport chain by pyrazole carboxamides.

Rational Design & Structural Optimization

The basic pharmacophore of these SDHIs consists of three distinct modules: a pyrazole core (often di- or trifluoromethyl substituted to enhance metabolic stability), a flexible amide linker, and a hydrophobic tail[5]. Because the Qp-site is highly conserved, modern drug development focuses on optimizing the hydrophobic tail to overcome emerging target-site mutations and improve biokinetics.

Recent structural innovations include the incorporation of diarylamine scaffolds[6][7], branched alkyl ethers[8], and diphenylacetylene fragments[9]. Furthermore, the addition of a benzonorbornene ring (as seen in the commercial fungicide isopyrazam) significantly enhances the molecule's lipophilic affinity for leaf cuticular waxes, extending the duration of protective disease control in the field[10].

Experimental Protocols & Workflows

To systematically evaluate the efficacy of novel pyrazole carboxamides, a tiered screening cascade is employed. This self-validating system ensures that observed phenotypic toxicity is mechanistically linked to SDH inhibition and translates reliably to field-level crop protection.

Workflow Synth Chemical Synthesis Pyrazole Carboxamides Enzyme In Vitro SDH Assay (Target Validation) Synth->Enzyme Mycelium In Vitro Mycelial Assay (Fungicidal Activity) Enzyme->Mycelium InVivo In Vivo Greenhouse (Protective Efficacy) Mycelium->InVivo

Fig 2. Tiered screening workflow for the evaluation of novel pyrazole carboxamide SDHIs.

Protocol 3.1: In Vitro SDH Enzymatic Inhibition Assay (DCPIP Reduction)

Rationale: Phenotypic screening alone cannot distinguish between true SDHIs and compounds with off-target toxicity. This assay isolates the target enzyme to quantify direct binding affinity (IC50)[9]. We utilize 2,6-dichloroindophenol (DCPIP) as an artificial electron acceptor; its reduction by active SDH causes a measurable colorimetric shift from blue to colorless, allowing precise spectrophotometric tracking[3][9].

Step-by-Step Methodology:

  • Enzyme Preparation: Extract SDH from fungal mitochondria (e.g., R. solani) or utilize commercially available porcine heart SDH as a highly conserved, stable surrogate[9]. Suspend the enzyme in an SDH assay buffer (pH 7.4).

  • Compound Incubation: In a 96-well microplate, add 50 µL of the enzyme solution to varying concentrations of the synthesized pyrazole carboxamide. Compounds must be dissolved in DMSO, ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation. Include a commercial standard (e.g., fluxapyroxad) as a positive control and a pure DMSO blank[3][9].

  • Pre-incubation: Incubate the microplate at 37°C for 10 minutes to allow the inhibitor to reach binding equilibrium at the Qp-site.

  • Reaction Initiation: Add 50 µL of a substrate mix containing 20 mM succinate and 0.2 mM DCPIP to each well[3][9].

  • Quantification: Immediately measure the absorbance at 600 nm using a microplate reader in kinetic mode for 10 minutes. The rate of absorbance decrease is directly proportional to SDH activity.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (e.g., via GraphPad Prism or IBM SPSS)[9].

Protocol 3.2: In Vitro Mycelial Growth Inhibition Assay

Rationale: To determine if the biochemical inhibition observed in Protocol 3.1 translates to cellular toxicity, compounds are tested against live phytopathogenic fungi.

Step-by-Step Methodology:

  • Media Preparation: Dissolve the target compound in DMSO to create a 20 mg/mL stock solution[6]. Add the stock to molten Potato Dextrose Agar (PDA) at ~50°C to achieve a gradient of final concentrations (e.g., 0.01 to 100 µg/mL). Pour into standard Petri dishes.

  • Inoculation: Using a sterilized 5 mm cork borer, punch mycelial plugs from the actively growing margin of a 7-day-old fungal culture[9]. Place one plug face-down in the geometric center of each PDA plate.

  • Incubation: Incubate the plates in the dark at 25°C for 48–72 hours, depending on the baseline growth rate of the control strain[6].

  • Measurement: Measure the colony diameter in two perpendicular directions using digital calipers. Subtract the initial 5 mm plug diameter to isolate true radial growth[9].

  • Calculation: Calculate the percentage of mycelial inhibition relative to the DMSO control. Plot dose-response curves to determine the EC50 values.

Protocol 3.3: In Vivo Greenhouse Protective Efficacy Assay

Rationale: Exceptional in vitro potency does not guarantee field success due to factors like environmental degradation (UV instability), poor leaf cuticular penetration, or rapid plant metabolism. This protocol assesses the practical, real-world crop protection value of the candidate[2][10].

Step-by-Step Methodology:

  • Plant Preparation: Cultivate host plants (e.g., rice for R. solani or cucumber for S. sclerotiorum) in a controlled greenhouse environment until they reach the 3-to-4 true leaf stage[8].

  • Fungicide Application: Formulate the pyrazole carboxamide as a suspension concentrate. Spray the foliage uniformly until runoff using an automated track sprayer (e.g., applied at 100 µg/mL or 200 g ai/ha)[2][8]. Allow the treated leaves to dry completely for 24 hours.

  • Pathogen Inoculation: Apply agar plugs containing the active pathogen directly to the treated leaves.

  • Incubation: Transfer the inoculated plants to a high-humidity chamber (>90% relative humidity) at 25°C to promote aggressive infection[8].

  • Evaluation: After 5–7 days, assess the disease severity index (DSI) by measuring lesion size or the percentage of leaf area infected. Compare the treated plants to untreated controls and commercial standards (e.g., thifluzamide or penflufen) to validate efficacy[2][8].

Quantitative Data Summary

The table below highlights the structure-activity relationship (SAR) advancements of recently developed pyrazole carboxamides compared to commercial baselines.

CompoundStructural ModificationTarget PathogenIn Vitro EC50In Vivo EfficacyReference
SCU3038 Diarylamine scaffoldR. solani0.016 mg/L0.95 mg/L (EC50)[2][7]
9c-7 Diarylamine scaffoldR. solani0.013 µg/mL22.21 µg/mL (EC50)[6]
5e Branched alkyl etherS. sclerotiorum1.52 µg/mL94.3% control at 100 µg/mL[8]
A12 Diphenylacetylene fragmentR. solani0.026 mg/LComparable to Fluxapyroxad[9]
Fluxapyroxad Commercial StandardR. solani0.024 - 0.033 mg/L2.29 mg/L (EC50)[2][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Welcome to the technical support guide for the synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explain the causality behind impurity formation and provide robust, field-proven troubleshooting strategies.

The synthesis of this molecule, while seemingly straightforward, involves several critical transformations where control over reaction conditions is paramount to achieving high purity. This guide is structured as a series of frequently asked questions and detailed troubleshooting sections to directly address the practical issues you may face in the lab.

Core Synthetic Pathway Overview

The most common and logical synthetic route involves three key stages: pyrazole ring formation, electrophilic nitration, and final amidation. Understanding this sequence is the first step in diagnosing potential issues.

G A Isobutyl β-Ketoester + Methylhydrazine B Step 1: Cyclocondensation (Pyrazole Formation) A->B Knorr Synthesis C 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylate B->C D Step 2: Nitration (e.g., HNO₃/H₂SO₄) C->D E 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylate D->E F Step 3: Amidation (e.g., 1. Saponification, 2. Amide Coupling) E->F G Final Product: 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide F->G

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should expect in this synthesis?

A1: Impurities can be broadly categorized by their point of origin in the synthetic sequence:

  • Regioisomers: Formed during the initial pyrazole cyclization.

  • Unreacted Starting Materials & Intermediates: Carryover from any of the three main steps due to incomplete conversion.

  • Nitration By-products: Resulting from overly harsh or mild nitrating conditions.

  • Amidation-Related Impurities: Including the precursor carboxylic acid and by-products from coupling reagents.

Q2: My NMR spectrum shows two sets of very similar peaks that are difficult to separate. What is the likely cause?

A2: This is a classic symptom of regioisomer formation during the initial pyrazole synthesis.[1] The cyclocondensation of an unsymmetrical β-ketoester (like one bearing an isobutyl group and an ester) with methylhydrazine can produce two isomers: the desired 1,3,5-trisubstituted pyrazole and the undesired 1,5,3-trisubstituted pyrazole. Controlling the regioselectivity at this stage is critical, as these isomers often have very similar physical properties, making purification challenging.

Q3: After the nitration step, my crude product is a dark brown oil, and the yield is low. What went wrong?

A3: This typically points to one of two issues. First, the reaction conditions may have been too harsh (e.g., excessively high temperature or overly concentrated mixed acid), leading to oxidative degradation of the electron-rich pyrazole ring.[2] Second, side reactions of the nitrating agent can produce colored impurities. It is crucial to maintain strict temperature control (typically 0-10 °C) during the addition of the nitrating agent.

Q4: How can I definitively identify an unknown impurity in my final product?

A4: A combination of chromatographic and spectroscopic methods is essential. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is the most powerful tool. It will give you the retention time and the mass of the impurity, which allows you to propose a structure (e.g., unreacted starting material, a regioisomer, or the hydrolyzed carboxylic acid). For definitive structural confirmation, the impurity may need to be isolated by preparative HPLC or column chromatography, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides: Impurity Identification and Mitigation

This section provides a detailed breakdown of common impurities, their causes, and actionable solutions.

Issue 1: Formation of Regioisomeric Pyrazole (5-isobutyl-1-methyl-1H-pyrazole-3-carboxamide)
  • Symptoms:

    • Duplicate sets of peaks in ¹H and ¹³C NMR spectra.

    • Two closely eluting spots on Thin Layer Chromatography (TLC) or peaks in HPLC.

    • Broadened melting point of the isolated solid.

  • Causality: The nucleophilic attack of the two different nitrogen atoms of methylhydrazine on the two electrophilic carbonyl carbons of the β-ketoester precursor can proceed without strong regiochemical preference, leading to a mixture of products.[1]

  • Solutions & Mitigation:

    • Optimize Reaction Conditions: The regioselectivity of the Knorr pyrazole synthesis can be highly dependent on pH.[3] Running the reaction under acidic conditions (e.g., with a catalytic amount of acetic or sulfuric acid) often favors the formation of one isomer by protonating the β-ketoester and influencing the initial condensation step.

    • Choice of Precursors: While not always feasible, using a precursor where the reactivity of the two carbonyl groups is more differentiated can improve selectivity.

    • Purification: If a mixture is formed, careful column chromatography is the most effective method for separation. A shallow solvent gradient (e.g., starting with a low polarity eluent and gradually increasing) is often required. Multiple columns may be necessary to achieve high isomeric purity.

Issue 2: Unreacted Starting Materials and Intermediates
  • Symptoms:

    • Presence of the pyrazole-carboxylate intermediate in the final product (identified by LC-MS).

    • Presence of the 4-nitro-pyrazole-5-carboxylic acid after the amidation step.

  • Causality: Incomplete reactions are the direct cause. For amidation, this can be due to inefficient coupling reagents, insufficient reaction time, or deactivation of the activated carboxylic acid intermediate by moisture.[4][5]

  • Solutions & Mitigation:

    • Drive Reactions to Completion: Monitor the reaction progress diligently by TLC or HPLC. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time.

    • Optimize Amidation:

      • If using a coupling reagent (e.g., HBTU, EDC), ensure anhydrous conditions and use a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]

      • Ensure the stoichiometry is correct; a slight excess (1.1-1.2 equivalents) of the amine source and coupling reagent can be beneficial.

    • Purification:

      • Unreacted Carboxylic Acid: This can be removed with a basic wash during aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated and move to the aqueous layer.

      • Unreacted Pyrazole Intermediate (pre-nitration): This is best removed by column chromatography as its polarity will be significantly different from the nitrated product.

Issue 3: Amidation Coupling Reagent By-products
  • Symptoms:

    • A significant amount of a white, insoluble precipitate is present after a reaction using dicyclohexylcarbodiimide (DCC).

    • An extra, often water-soluble, impurity is detected after using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Causality: Coupling reagents are consumed in the reaction to form by-products. DCC forms dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents, while EDC forms a water-soluble urea by-product.[7] These by-products must be removed to ensure the purity of the final compound.

  • Solutions & Mitigation:

    • DCU Removal (from DCC): After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation of DCU. The DCU can then be removed by filtration. A second filtration after concentrating the filtrate may be necessary.

    • EDC-urea Removal: This byproduct is water-soluble and can be effectively removed during the aqueous workup by washing the organic layer several times with water or a dilute acid solution (e.g., 1M HCl).[7]

Impurity Formation Pathway

The following diagram illustrates the points at which common impurities diverge from the main synthetic route.

Impurity cluster_main Main Synthetic Pathway A Step 1: Cyclocondensation B Pyrazole-carboxylate A->B I1 Regioisomer Impurity A->I1 Lack of Selectivity I2 Unreacted Starting Material A->I2 Incomplete Reaction C Step 2: Nitration B->C D Nitro-pyrazole-carboxylate C->D I3 Unreacted Intermediate C->I3 Incomplete Reaction E Step 3: Amidation D->E F Final Product E->F I4 Carboxylic Acid Precursor E->I4 Incomplete Reaction I5 Coupling Reagent Byproduct E->I5 Stoichiometric Formation

Caption: Points of impurity formation during the synthesis.

Data Summary and Control Strategies

Impurity Name/ClassOriginating StepTypical CauseAnalytical DetectionRecommended Control & Removal Strategy
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxamide 1. CyclocondensationLack of regioselectivityNMR, LC-MSOptimize reaction pH (acid catalysis); careful column chromatography.
Isobutyl β-ketoester 1. CyclocondensationIncomplete reactionGC-MS, LC-MSIncrease reaction time/temperature; remove via column chromatography.
Methylhydrazine 1. CyclocondensationIncomplete reaction, excess reagentTLC (stain), LC-MSAcidic wash during workup to form a water-soluble salt.[1]
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylate 2. NitrationIncomplete nitrationLC-MS, HPLCOptimize nitrating agent/conditions; remove via column chromatography.
3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid 3. AmidationIncomplete amidation or hydrolysisLC-MS, HPLCDrive reaction to completion; basic wash (e.g., NaHCO₃) during workup.
Dicyclohexylurea (DCU) / EDC-urea 3. AmidationStoichiometric byproduct of coupling agentTLC, PrecipitationFor DCU: filtration. For EDC-urea: aqueous washes during workup.[7]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol provides a starting point for monitoring reaction progress and final product purity. It should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a small amount of crude or purified material (~1 mg/mL) in acetonitrile or methanol.

Protocol 2: Removal of Unreacted Carboxylic Acid via Basic Wash
  • Ensure the reaction is complete and the organic solvent has been removed if the reaction was run neat.

  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane). A volume of 10-20 mL per gram of crude material is typical.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup (from CO₂ evolution if excess acid is present).

  • Allow the layers to separate completely. The organic layer contains the desired carboxamide product, while the aqueous layer contains the sodium salt of the unreacted carboxylic acid.

  • Drain the lower aqueous layer.

  • Repeat the wash with a fresh portion of NaHCO₃ solution to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Journal of Pesticide Science. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available from: [Link]

  • JETIR. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available from: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • Canadian Journal of Chemistry. Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Available from: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

  • ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available from: [Link]

  • Taylor & Francis Online. Green synthesis of pyrazole systems under solvent-free conditions. Available from: [Link]

  • IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Available from: [Link]

  • Islamiah College. Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Available from: [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Available from: [Link]

  • HUSCAP. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available from: [Link]

  • National Center for Biotechnology Information. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Available from: [Link]

  • ARKAT USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

Sources

Optimization

troubleshooting guide for pyrazole synthesis reactions

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic pitfalls of pyrazole synthesis. Pyrazole cores are privileged scaffolds in pharmaceuticals and agrochemicals, but synthesizing them—particularly achieving high regioselectivity and yield—presents significant challenges.

This guide provides field-proven insights, troubleshooting FAQs, and self-validating experimental protocols to ensure your synthetic workflows are robust and reproducible.

Workflow: Pyrazole Synthesis Troubleshooting

PyrazoleWorkflow Start Identify Synthesis Route Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Knorr Dipolar 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Start->Dipolar RegioIssue Issue: Poor Regioselectivity Knorr->RegioIssue SafetyIssue Issue: Diazo Toxicity/Instability Dipolar->SafetyIssue Solvent Optimize Solvent/pH (Use Aprotic Dipolar) RegioIssue->Solvent Steric Leverage Steric Bulk or Catalyst (e.g., AlCl3) RegioIssue->Steric Tosyl Use in situ Tosylhydrazones SafetyIssue->Tosyl Success Pure Regioisomer Isolated Solvent->Success Steric->Success Tosyl->Success

Decision tree for troubleshooting common pyrazole synthesis bottlenecks.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of regioisomers in my Knorr pyrazole synthesis, and how can I control it? A: The Knorr synthesis (condensation of an unsymmetrical 1,3-dicarbonyl with a monosubstituted hydrazine) inherently produces a mixture of 1,3,5-trisubstituted and 1,5,3-trisubstituted pyrazoles because both carbonyl carbons act as electrophilic targets[1]. The regioselectivity is governed by the relative electrophilicity of the carbonyls and the differential nucleophilicity of the hydrazine nitrogens.

Troubleshooting Interventions:

  • Solvent Effects: Switch from polar protic solvents (like ethanol) to aprotic dipolar solvents (like DMF or N,N-dimethylacetamide). Protic solvents indiscriminately hydrogen-bond with the carbonyls, whereas aprotic solvents allow the inherent electronic differences of the dicarbonyl to dictate the initial nucleophilic attack[2].

  • pH Control: The addition of strong acids (e.g., 10 N HCl) protonates the more basic nitrogen of the hydrazine, altering which nitrogen attacks the more electrophilic carbonyl first, often flipping or enhancing regioselectivity[2].

  • Stoichiometry & Kinetics: Recent 3 indicate that the Knorr reaction is not strictly first-order; varying the initial reactant stoichiometry can unexpectedly influence the regioisomeric ratio due to complex autocatalytic pathways[3].

Table 1: Impact of Solvent and Additives on Knorr Synthesis Regioselectivity Data reflects the synthesis of 1-aryl-3,4,5-substituted pyrazoles from unsymmetrical 1,3-diketones.

Solvent SystemAdditiveTemperatureDominant RegioisomerTypical Yield (%)
Ethanol (Protic)NoneRefluxMixture (~1:1)65 - 75
DMF (Aprotic)None25 °C1,3-substituted70 - 80
N,N-DimethylacetamideHCl (10 N)25 °C1,3-substituted85 - 98
Toluene (Non-polar)AlCl₃ / SnCl₄Reflux1,5-substituted60 - 83

(Data synthesized from optimized conditions for 4 and1[1][4]).

Q2: I want to use a 1,3-dipolar cycloaddition for better regiocontrol, but handling diazo compounds is a safety hazard. What are my alternatives? A: Diazo compounds are notoriously toxic and explosive. A self-validating, safer alternative is the use of 5[5]. When treated with a base, N-tosylhydrazones undergo a Bamford-Stevens type decomposition to form diazo compounds transiently. These immediately undergo [3+2] cycloaddition with terminal alkynes. This method mitigates explosion risks and proceeds with complete regioselectivity, especially when the substituents on the alkyne and the hydrazone are electronically distinct[5].

Q3: My pyrazole synthesis using a 1,3-diol and hydrazine via hydrogen transfer catalysis is stalling. Why? A: Ruthenium-catalyzed hydrogen transfer is an elegant way to6[6]. If the reaction stalls, it is typically due to catalyst poisoning or an insufficient hydrogen acceptor. Ensure you are using a dedicated hydrogen acceptor like crotonitrile (at least 2.2 equivalents) to drive the equilibrium forward. Additionally, steric hindrance on the hydrazine (e.g., ortho-substituted phenylhydrazines) can slow the condensation step, requiring longer reaction times or slightly elevated catalyst loading (e.g., >3 mol% RuH₂(PPh₃)₃CO)[6].

Section 2: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Arylpyrazoles via Modified Knorr Condensation

Causality Check: This protocol utilizes N,N-dimethylacetamide (DMA) and HCl to exploit the differential basicity of the hydrazine nitrogens. The acidic environment ensures the less sterically hindered, more nucleophilic nitrogen attacks the most electrophilic carbonyl first, bypassing the uncatalyzed background reaction that leads to isomeric mixtures.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 5.0 mL of anhydrous N,N-dimethylacetamide (DMA).

  • Hydrazine Addition: Slowly add the arylhydrazine hydrochloride (1.1 mmol) to the stirring solution at room temperature (25 °C).

  • Acidification: Dropwise, add 0.1 mL of 10 N HCl.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Extraction: Pour the reaction mixture into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the pure 1,3-substituted pyrazole regioisomer.

Protocol B: Safe 1,3-Dipolar Cycloaddition using N-Tosylhydrazones

Causality Check: By generating the diazo intermediate in situ from an N-tosylhydrazone, we bypass the isolation of hazardous reagents. The base promotes thermal decomposition to the diazo species, which is immediately consumed by the alkyne, keeping the steady-state concentration of the explosive intermediate near zero.

  • Reagent Assembly: To a Schlenk tube, add the N-tosylhydrazone (1.0 mmol), terminal alkyne (1.5 mmol), and K₂CO₃ (2.0 mmol) as the base.

  • Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane. Seal the tube and purge with Nitrogen gas for 5 minutes.

  • Heating: Immerse the tube in a pre-heated oil bath at 110 °C. The elevated temperature is required to overcome the activation energy for the thermal decomposition of the tosylhydrazone.

  • Cycloaddition: Allow the reaction to stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with 10 mL of water, and extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the organics over MgSO₄, evaporate the solvent, and purify via silica gel chromatography to yield the 1,3,5-trisubstituted pyrazole.

Section 3: Mechanistic Visualization

DiazoMechanism Tosyl N-Tosylhydrazone Base Base (K2CO3) - H+ Tosyl->Base Anion Hydrazone Anion Base->Anion Heat Heat (110 °C) - Ts- Anion->Heat Diazo Transient Diazo Compound Heat->Diazo Alkyne + Terminal Alkyne [3+2] Cycloaddition Diazo->Alkyne Pyrazole 1,3,5-Trisubstituted Pyrazole Alkyne->Pyrazole

Mechanistic pathway for safe pyrazole synthesis via in situ diazo generation.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Organic Letters.[Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. ACS Organic Letters.[Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ACS Organic Letters.[Link]

Sources

Troubleshooting

Advanced Purification Strategies for Pyrazole-Based Compounds: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for pyrazole purification. Pyrazoles are privileged pharmacophores in drug discovery, but their unique physicochemical properties—such as tautomerism, amphoterism, and strong inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole purification. Pyrazoles are privileged pharmacophores in drug discovery, but their unique physicochemical properties—such as tautomerism, amphoterism, and strong intermolecular hydrogen bonding—often complicate downstream isolation. This guide provides self-validating protocols and troubleshooting matrices to resolve common bottlenecks like silica gel streaking, "oiling out" during crystallization, and regioisomer contamination.

Strategic Workflow for Pyrazole Purification

Choosing the correct purification method depends heavily on the substitution pattern of the pyrazole ring. Unsubstituted N-H pyrazoles are highly polar and capable of tautomerization, whereas N-substituted pyrazoles are generally less polar and lack tautomeric complexity.

PyrazolePurification Start Crude Pyrazole Mixture CheckIsomers Are Regioisomers Present? (e.g., from unsymmetrical 1,3-dicarbonyls) Start->CheckIsomers Chromatography Chromatography (Silica + Et3N or RP-HPLC) CheckIsomers->Chromatography Yes CheckBasic Is the Pyrazole Basic Enough? (pKa > 2.5) CheckIsomers->CheckBasic No Pure Pure Pyrazole Compound Chromatography->Pure AcidBase Acid-Base Extraction (1M HCl wash, then neutralize) CheckBasic->AcidBase Yes CheckCryst Is it a Solid at RT? CheckBasic->CheckCryst No AcidBase->CheckCryst CheckCryst->Chromatography No (Oil/Liquid) Recrystallization Recrystallization (e.g., EtOH/Water or EtOAc/Hexane) CheckCryst->Recrystallization Yes Recrystallization->Pure

Decision matrix for selecting the optimal pyrazole purification technique.

Quantitative Data: Physicochemical Properties & Solvent Selection

The amphoteric nature of pyrazoles dictates their behavior in extraction and chromatography. The fundamental 1H-pyrazole has a pKa of ~2.52 (protonated form) and ~14.21 (deprotonated form)[1].

Property/Solvent SystemRelevance to Pyrazole PurificationCausality & Application
pKa ~2.5 (Protonated)Acid ExtractionRequires a strong acid (e.g., 1M HCl, pH < 0.5) to ensure >99% protonation into a water-soluble salt[1].
pKa ~14.2 (Deprotonated)Base ExtractionRequires a strong base (e.g., 1M NaOH) to form a water-soluble pyrazolate anion[1].
Ethanol / Water RecrystallizationHigh H-bonding capacity disrupts pyrazole-pyrazole dimers, allowing controlled lattice formation upon cooling[2].
EtOAc / Hexane (+ 1% Et3N) Normal-Phase ChromatographyEt3N masks acidic silanol groups on silica, preventing N-H hydrogen bonding that causes peak tailing[3].
Dichloromethane (DCM) Liquid-Liquid ExtractionExcellent solubility for non-ionized pyrazoles; provides high partition coefficient against aqueous phases[4].

Protocol & Troubleshooting: Acid-Base Extraction

Because pyrazoles are weakly basic, they can be separated from neutral or acidic impurities (like unreacted 1,3-dicarbonyls or colored oxidation byproducts) via acid-base extraction[4].

Self-Validating Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate)[4].

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and allow layers to separate[4].

  • Phase Separation: Drain the aqueous layer (containing the protonated pyrazole salt) into a clean Erlenmeyer flask[4].

    • Validation Check 1: Spot both layers on a TLC plate and visualize under UV. The pyrazole spot should be entirely absent from the organic layer.

  • Neutralization: Cool the aqueous extract in an ice bath. Slowly add 1M NaOH dropwise with continuous stirring until the pH reaches 8-9[4].

    • Validation Check 2: Confirm pH with indicator paper. A precipitate should form, or the solution will turn cloudy if the freebase is an oil.

  • Isolation: If a solid precipitates, collect via Buchner filtration. If an oil forms, extract back into fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

AcidBaseExtraction Step1 Crude in Organic Solvent (e.g., DCM) Step2 Add 1M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Layer (Neutral/Acidic Impurities) Split1->Org1 Discard/Recycle Aq1 Aqueous Layer (Protonated Pyrazole Salt) Split1->Aq1 Keep Step3 Cool to 0°C, Add 1M NaOH until pH > 8 Aq1->Step3 Split2 Precipitation or Back-Extraction Step3->Split2 PureSolid Filtered Pyrazole Crystals Split2->PureSolid If solid precipitates Org2 Extracted Pyrazole in EtOAc Split2->Org2 If oil forms

Mechanistic workflow of pyrazole acid-base extraction exploiting its pKa.

FAQ: Acid-Base Extraction

Q: My pyrazole didn't transfer to the aqueous layer during the HCl wash. Why? A: Highly substituted pyrazoles (especially those with electron-withdrawing groups like -CF3 or halogens) have significantly lower pKa values, making them far less basic. 1M HCl may not be strong enough to protonate them. Solution: Increase the acid concentration (e.g., 2M or 3M HCl), or abandon acid-base extraction in favor of chromatography.

Protocol & Troubleshooting: Recrystallization

Recrystallization is ideal for scaling up and achieving >99% purity. Mixed solvent systems (e.g., dissolving in hot ethanol and precipitating with water) are highly effective for pyrazoles[2].

Self-Validating Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Suspend the crude pyrazole in a minimum volume of a hot "good" solvent (e.g., Ethanol or Methanol) until fully dissolved[2].

  • Anti-Solvent Addition: Slowly add a hot anti-solvent (e.g., Water) dropwise until the solution becomes slightly turbid (cloudy)[2].

  • Clarification: Add 1-2 drops of the hot good solvent until the turbidity just disappears, yielding a clear, saturated solution[2].

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes[2].

    • Validation Check: Distinct geometric crystals should form. If a viscous layer forms at the bottom, the compound has "oiled out".

  • Isolation: Filter the crystals via vacuum filtration and wash with a minimum amount of ice-cold anti-solvent[2].

FAQ: Recrystallization

Q: My pyrazole compound is "oiling out" instead of crystallizing. What is the causality and how do I fix it? A: "Oiling out" occurs when the pyrazole's melting point is lower than the temperature at which it reaches saturation in the solvent system. Instead of forming a crystal lattice, it separates as a supercooled liquid phase[2]. Solution: Add slightly more of the "good" solvent to lower the saturation temperature below the compound's melting point[2]. Alternatively, cool the solution much more slowly (e.g., inside a Dewar flask), or introduce a seed crystal to bypass the nucleation energy barrier[2]. Recrystallization from CH2Cl2–heptane is also a proven alternative for lipophilic pyrazoles[5].

Protocol & Troubleshooting: Normal-Phase Chromatography

When regioisomers are formed (e.g., from unsymmetrical 1,3-dicarbonyls in the Knorr synthesis), chromatography is mandatory[4].

FAQ: Chromatography

Q: My N-H pyrazole streaks severely on the silica column, leading to poor resolution and low recovery. How can I prevent this? A: The N-H bond in free pyrazoles acts as a strong hydrogen bond donor, interacting tightly with the acidic silanol (-SiOH) groups on the silica gel stationary phase. Furthermore, rapid tautomerization between the N1 and N2 positions on the column can cause a single compound to elute as a broad, smeared band. Solution: Deactivate the silica gel. Add 1% Triethylamine (Et3N) or ammonia in methanol to your eluent system (e.g., Hexane/EtOAc + 1% Et3N)[3]. The Et3N competitively binds to the silanol groups, preventing the pyrazole from sticking. Alternatively, switch the stationary phase to Neutral Alumina[3].

References

  • Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Source: mdpi.com. URL: [Link]

  • Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Source: researchgate.net. URL: [Link]

  • Title: Cu‐Catalysed Pyrazole Synthesis in Continuous Flow. Source: rsc.org. URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in the Nitration of Pyrazoles

Welcome to the technical support center for the nitration of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide in-depth technical advice and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of pyrazoles?

A1: The most prevalent side reactions include:

  • Loss of Regioselectivity : This is the most frequent issue, where the nitro group is introduced at an undesired position. This can manifest as:

    • C4 vs. Phenyl-Group Nitration : For N-arylpyrazoles, nitration can occur on the pyrazole ring (typically at the C4 position) or on the appended aryl ring.[1][2][3]

    • N-Nitration vs. C-Nitration : For N-unsubstituted pyrazoles, the nitro group can attach to a nitrogen atom (N-nitration) instead of a carbon atom (C-nitration).[1][4] N-nitropyrazoles can sometimes act as intermediates that rearrange to C-nitrated products.[1][5]

  • Dinitration : The introduction of two nitro groups onto the pyrazole or its substituents can occur under harsh reaction conditions.

  • Oxidation/Decomposition : The pyrazole ring is generally resistant to oxidation, but side chains or sensitive functional groups on the substrate can be oxidized by strong nitrating agents.[6] In some cases, the desired product may decompose under strongly acidic or high-temperature conditions.[7]

Q2: How do reaction conditions influence the regioselectivity of pyrazole nitration?

A2: Reaction conditions are paramount in controlling the outcome of pyrazole nitration. The key factors are:

  • Nitrating Agent and Solvent System : The choice of nitrating agent and solvent determines the active electrophile and the reactivity of the pyrazole substrate.

    • Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄) : In a "mixed acid" system, the pyrazole nitrogen is often protonated, which deactivates the pyrazole ring towards electrophilic attack. This favors nitration on any appended, less deactivated aromatic rings, such as a phenyl group.[1][3]

    • Milder Conditions (e.g., HNO₃/Acetic Anhydride) : Using a less harsh system like acetyl nitrate (formed from nitric acid and acetic anhydride) avoids extensive protonation of the pyrazole ring, thus favoring nitration at the electron-rich C4 position.[1][3][8]

  • Temperature : Higher temperatures can lead to a decrease in selectivity and an increase in side products, including dinitrated species and decomposition products.[7] Conversely, low temperatures (e.g., 0°C) are often employed to enhance selectivity.[1]

Q3: My pyrazole has an N-H bond. Why am I getting N-nitration instead of the desired C-nitration?

A3: N-nitration is a common side reaction for N-unsubstituted pyrazoles, particularly under less acidic conditions where the N1 nitrogen remains a potent nucleophile.[1] The N-nitro pyrazole formed can sometimes be an intermediate that rearranges to the C-nitro product upon heating or under acidic conditions.[1][5] If N-nitration is the major, undesired product, consider protecting the N1 position with a suitable group before carrying out the nitration reaction.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Nitration of 1-Phenylpyrazole

Symptom: You are obtaining a mixture of 4-nitro-1-phenylpyrazole (C4-nitration) and 1-(p-nitrophenyl)pyrazole (phenyl-group nitration).

Cause: The reaction conditions are not optimized for a single outcome, leading to competitive nitration on both the pyrazole and phenyl rings.[1] This is often the result of using intermediate acidity or temperature.

Solution:

Desired ProductRecommended ActionRationale
4-nitro-1-phenylpyrazole Switch to a milder nitrating system, such as nitric acid in acetic anhydride (acetyl nitrate), and maintain a low temperature (e.g., 0°C).[1][8]This system is less harsh and avoids extensive protonation and deactivation of the pyrazole ring, favoring electrophilic attack at the electron-rich C4 position.[1]
1-(p-nitrophenyl)pyrazole Employ a strong "mixed acid" system of concentrated nitric acid and sulfuric acid.[1][2]In this highly acidic medium, the pyrazole nitrogen becomes protonated, deactivating the pyrazole ring and making the phenyl ring the primary site for nitration.[1][3]
  • Preparation: Dissolve 1-phenylpyrazole in acetic anhydride and cool the solution to 0°C in an ice-water bath.[1][8]

  • Reagent Addition: Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrazole solution while ensuring the temperature is maintained at 0°C.[1][8]

  • Reaction: After the addition is complete, allow the mixture to stand at 0°C for several hours, monitoring the reaction progress by TLC.[1]

  • Work-up: Carefully pour the reaction mixture into an ice-water mixture.[1]

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent may be necessary for further purification.[1]

  • Preparation: Add 1-phenylpyrazole portion-wise to concentrated sulfuric acid at a temperature below 10°C.[1]

  • Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture and add it dropwise to the pyrazole solution, ensuring the temperature does not exceed 12-15°C.[1]

  • Reaction: Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Work-up: Pour the reaction mixture onto crushed ice.[1]

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.[1]

Problem 2: Formation of Dinitrated Byproducts

Symptom: In addition to the desired mononitrated product, you are observing the formation of a dinitrated species.

Cause: The reaction conditions are too harsh, leading to a second nitration event. This can be due to:

  • High concentrations of the nitrating agent.

  • Elevated reaction temperatures.

  • Prolonged reaction times.

Solution:

  • Reduce the Stoichiometry of the Nitrating Agent: Use a molar equivalent closer to 1:1 with respect to the pyrazole substrate.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second nitration.

  • Decrease the Reaction Time: Monitor the reaction closely using a technique like TLC or LC-MS and quench the reaction as soon as the starting material is consumed and before significant amounts of the dinitrated product are formed.

  • Consider a Milder Nitrating Agent: If using a strong acid mixture, switching to a system like acetyl nitrate may provide better control over the reaction.[1]

Visualizations

G cluster_0 Troubleshooting Poor Regioselectivity in Pyrazole Nitration start Start: Mixture of Nitrated Isomers Observed q1 What is the major undesired product? start->q1 c1 Cause: Conditions too harsh. Substrate is protonated, deactivating pyrazole ring. q1->c1 Phenyl-nitrated isomer c2 Cause: Conditions too mild or not acidic enough to direct selectivity to the phenyl ring. q1->c2 C4-nitrated isomer s1 Solution: Use Milder System. Switch to HNO3 / Ac2O. Lower temperature to 0°C. c1->s1 end Desired Regioisomer Achieved s1->end s2 Solution: Use Harsher System. Switch to HNO3 / H2SO4. Ensure strong acid concentration. c2->s2 s2->end

Caption: Decision workflow for troubleshooting poor regioselectivity.

G cluster_1 Nitration Pathways of N-Arylpyrazole cluster_2 Nitration Pathways of N-Unsubstituted Pyrazole A N-Arylpyrazole B HNO3 / H2SO4 (Strongly Acidic) A->B E HNO3 / Ac2O (Milder Conditions) A->E C Protonated Pyrazole (Deactivated Ring) B->C D Phenyl-Nitrated Product C->D F Neutral Pyrazole (Activated Ring) E->F G C4-Nitrated Product F->G H N-Unsubstituted Pyrazole I Less Acidic Conditions H->I M Strongly Acidic Conditions H->M J N-Nitration I->J K Acidic Conditions / Heat J->K L C-Nitration K->L M->L

Caption: Mechanistic pathways in pyrazole nitration.

References

  • Effect of solvent on the regioselectivity of pyrazole nitr
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Public
  • Selective O- and N-nitration of steroids fused to the pyrazole ring - ResearchG
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitrop - American Chemical Society.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles
  • Electrophilic substitution of metal-coordinated pyrazole: nitration, sulfonation and bromination of [Co(NH 3) 5(pyzH)] 3+ (pyzH = pyrazole) - R Discovery.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Deriv
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC.
  • A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes - Benchchem.
  • Electrophilic Substitution Reactions in Pyrazole - Scribd.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Questions regarding electrophilic nitration of arom
  • Possible pathways for the radical nitration of pyrazolin‐5‐ones by the Fe³⁺/NaNO2 combination.

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Welcome to the Pyrazole Synthesis Support Center. The construction of the pyrazole core—a privileged scaffold in drug discovery and agrochemicals—is notoriously plagued by poor regioselectivity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Center. The construction of the pyrazole core—a privileged scaffold in drug discovery and agrochemicals—is notoriously plagued by poor regioselectivity. Because the two adjacent nitrogen atoms in hydrazine precursors possess similar nucleophilicities, traditional methods often yield inseparable regioisomeric mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated step-by-step protocols to help researchers and drug development professionals achieve absolute regiocontrol in their syntheses.

Diagnostic Strategy: Selecting the Right Pathway

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic logic for your target regioisomer. Use the decision matrix below to align your target architecture with the most robust methodology.

G Start Identify Target Pyrazole Regioisomer T135 1,3,5- or 1,3,4,5-Substituted Start->T135 T134 1,3,4-Trisubstituted Start->T134 M1 Knorr Condensation (1,3-Diketone + Hydrazine in DMAc) T135->M1 M2 Acidic Cycloaddition (Hydrazone + Nitroolefin in TFE/TFA) T135->M2 M3 Alkyne Cycloaddition (N-Tosylhydrazone + Alkyne) T135->M3 M4 Basic Cycloaddition (Hydrazone + Nitroolefin with t-BuOK) T134->M4

Decision matrix for selecting regioselective pyrazole synthesis pathways.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the classical Knorr pyrazole synthesis consistently yield ~1:1 regioisomeric mixtures, and how can I overcome this? A1: The classical Knorr synthesis condenses an asymmetric 1,3-dicarbonyl with a substituted hydrazine. The issue arises because the two nitrogen atoms (NH₂ and NH) have comparable nucleophilicities, and the two carbonyl carbons often have similar electrophilicities.

  • Causality: When this reaction is run in protic solvents (like ethanol or acetic acid), hydrogen bonding masks the inherent electronic differences of the dicarbonyl intermediates, leading to a thermodynamic mixture.

  • Solution: Switching to highly polar, aprotic solvents like N,N-dimethylacetamide (DMAc) enhances the differentiation of the transition states. Gosselin et al. demonstrated that running the reaction in DMAc at room temperature strongly favors the formation of a single regioisomer by stabilizing the initial kinetic intermediate .

Q2: I need to synthesize a 1,3,4-trisubstituted pyrazole, but my current [3+2] cycloaddition yields 1,3,5-isomers. Can I reverse the regioselectivity? A2: Yes, by altering the reaction mechanism from a concerted 1,3-dipolar cycloaddition to a stepwise Michael addition/cyclization sequence using N-monosubstituted hydrazones and nitroolefins.

  • Causality: Deng and Mani established that under acidic conditions (TFE/TFA), the nucleophilic carbon of the hydrazone attacks the nitroolefin, yielding 1,3,5-trisubstituted pyrazoles . However, switching to a strong base (t-BuOK) deprotonates the hydrazone nitrogen. This shifts the initial nucleophilic attack from the carbon to the nitrogen atom, completely reversing the regioselectivity to yield exclusively 1,3,4-trisubstituted pyrazoles .

G Reactants N-Monosubstituted Hydrazone + Nitroolefin CondA Acidic Conditions (TFE / TFA) Reactants->CondA CondB Basic Conditions (t-BuOK) Reactants->CondB MechA C-Nucleophilic Attack (Hydrazone Carbon) CondA->MechA MechB N-Nucleophilic Attack (Hydrazone Nitrogen) CondB->MechB ProdA 1,3,5-Trisubstituted Pyrazole MechA->ProdA ProdB 1,3,4-Trisubstituted Pyrazole MechB->ProdB

Divergent regioselectivity in hydrazone-nitroolefin reactions via pH control.

Troubleshooting Guide & Data Presentation

Issue 1: Poor Regioselectivity in Knorr Condensations
  • Observation: LC-MS shows two peaks with identical masses; NMR shows a mixture of 1,3- and 1,5-isomers.

  • Root Cause: Solvent leveling effect in protic media failing to differentiate the electrophilic centers.

  • Actionable Fix: Swap ethanol for DMAc and add 50 mol% aqueous HCl to drive the final dehydration step without scrambling the kinetic product.

Table 1: Effect of Solvent on Regioselectivity (1,3-Diketone + Arylhydrazine)

SolventDipole Moment (D)Regioisomeric Ratio (Major:Minor)Yield (%)
Ethanol1.6955:4585
Acetic Acid1.7460:4082
DMF3.8292:888
DMAc3.72>98:295

(Data summarized from the optimization studies by Gosselin et al. )

Issue 2: Direct N-Alkylation Yields Mixtures
  • Observation: Alkylating a 3-substituted-1H-pyrazole with an alkyl halide and K₂CO₃ yields both 1-alkyl-3-substituted and 1-alkyl-5-substituted pyrazoles.

  • Root Cause: Rapid tautomerization of the unprotected pyrazole ring makes both N1 and N2 accessible for electrophilic attack.

  • Actionable Fix: Avoid direct N-alkylation. Instead, construct the pyrazole ring with the N-substituent already in place. For example, use N-alkyl tosylhydrazones and terminal alkynes in a transition-metal-free[3+2] cycloaddition, which provides complete regioselectivity .

Validated Experimental Methodologies

Protocol A: Highly Regioselective Knorr Condensation in DMAc [1]

This protocol is a self-validating system: the use of strict kinetic conditions prevents equilibration, and the final NOESY NMR step provides absolute confirmation of the architecture.

  • Preparation: In an oven-dried round-bottom flask, dissolve the asymmetric 1,3-diketone (1.0 equiv) in anhydrous N,N-dimethylacetamide (DMAc) to a concentration of 0.5 M.

  • Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv) dropwise at room temperature (20–25 °C) under an inert nitrogen atmosphere.

  • Acid Catalysis: Add 10 N aqueous HCl (0.5 equiv) to the reaction mixture. Causality: The acid selectively catalyzes the second dehydration step (imine formation and cyclization) without disrupting the kinetic regioselectivity established during the initial C–N bond formation.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3×), wash the combined organic layers thoroughly with brine (to remove DMAc), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation (NOESY NMR): Dissolve the purified product in CDCl₃. Perform a 2D NOESY NMR experiment. A strong cross-peak between the N-aryl ortho-protons and the pyrazole C5-proton (or C5-substituent) unambiguously confirms the 1,5-relationship.

Protocol B: Base-Mediated Synthesis of 1,3,4-Trisubstituted Pyrazoles [3]
  • Preparation: Dissolve the N-monosubstituted hydrazone (1.0 equiv) and nitroolefin (1.2 equiv) in anhydrous THF to a concentration of 0.2 M.

  • Base Addition: Cool the mixture to 0 °C. Add potassium tert-butoxide (t-BuOK, 2.0 equiv) portion-wise. Causality: The strong base quantitatively deprotonates the hydrazone NH, shifting the nucleophilic center from the carbon to the nitrogen atom and ensuring reversed regioselectivity.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The initial aza-Michael addition is followed by intramolecular cyclization and oxidative elimination of the nitro group as nitrite (HNO₂).

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3×), dry over MgSO₄, and purify via silica gel flash chromatography to isolate the pure 1,3,4-trisubstituted pyrazole.

  • Validation (HMBC NMR): Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR experiment. A cross-peak correlating the isolated pyrazole C5-proton to the N1-substituent carbon confirms the 1,3,4-substitution pattern, distinguishing it from the 1,3,5-isomer.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., Grabowski, E. J. J. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[Link]

  • Deng, X., Mani, N. S. "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters, 2006.[Link]

  • Deng, X., Mani, N. S. "Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles." Organic Letters, 2008.[Link]

  • Kong, Y., Tang, M., Wang, Y. "An Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide vs. Established PDE5 Inhibitors

Executive Summary In the landscape of phosphodiesterase type 5 (PDE5) inhibitor development, understanding the structure-activity relationship (SAR) of molecular fragments is as critical as analyzing fully elaborated dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of phosphodiesterase type 5 (PDE5) inhibitor development, understanding the structure-activity relationship (SAR) of molecular fragments is as critical as analyzing fully elaborated drugs. This guide objectively compares the efficacy of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (IMNPC) —a pyrazole-5-carboxamide derivative representing the isolated heterocyclic core of sildenafil-class molecules—against established, clinically validated PDE5 inhibitors (Sildenafil, Vardenafil, and Tadalafil).

By dissecting the mechanistic causality behind IMNPC's lack of potent inhibitory activity, we establish a structural baseline that highlights the necessity of extended bicyclic pharmacophores in nanomolar PDE5 inhibition.

Mechanistic Causality & Structure-Activity Relationship (SAR)

To understand why IMNPC exhibits negligible efficacy compared to its fully synthesized counterparts, we must analyze the spatial and electrostatic requirements of the PDE5 catalytic domain.

The high binding affinity of established inhibitors like Sildenafil (IC50 ~3.5–4.2 nM) is driven by a multi-point contact system within the enzyme's active site[1]:

  • Hydrophobic Pocket Occupation: The pyrazolo[4,3-d]pyrimidinone ring forms critical π–π stacking interactions with the side chains of Tyr612, Val782, and Phe820[1].

  • Hydrogen Bond Anchoring: The invariant glutamine residue (Gln817) acts as a strict gatekeeper, forming essential hydrogen bonds with the pyrimidinone NH and the 2'-alkoxy group[1],[2].

  • Solvent-Exposed Solubilization: The extended N-methyl piperazine moiety projects outward, improving lipophilicity and water solubility without disrupting core binding[1].

The IMNPC Deficit: IMNPC contains the foundational pyrazole ring, which is capable of partial hydrophobic interaction with Tyr612[1]. However, because it lacks the fused pyrimidinone ring and the extended sulfonylpiperazine tail, IMNPC cannot bridge the gap to Gln817 or Phe820. Without this extended pharmacophore, the molecule fails to lock the enzyme in its inactive conformation, resulting in a precipitous drop in binding affinity.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) Smooth Muscle Relaxation cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP Converts to Inhibitors PDE5 Inhibitors (Sildenafil, Vardenafil) Inhibitors->PDE5 Blocks (High Affinity) IMNPC IMNPC (Fragment) Weak/No Inhibition IMNPC->PDE5 Ineffective Binding

Caption: PDE5 signaling pathway illustrating the differential inhibitory impact of full inhibitors vs IMNPC.

Comparative Efficacy Data

The following table summarizes the quantitative performance and structural characteristics of IMNPC against industry-standard PDE5 inhibitors.

Inhibitor / CompoundStructural CoreTargetIC50 (PDE5)Key Interacting Residues
Sildenafil PyrazolopyrimidinonePDE5~3.5 - 4.2 nMTyr612, Val782, Gln817, Phe820
Vardenafil ImidazotriazinonePDE5~0.7 nMTyr612, Gln817, Phe820
Tadalafil Carboline derivativePDE5~1.8 nMGln817, Phe820 (Alternative pocket)
IMNPC Pyrazole-5-carboxamidePDE5 (Putative)>100 µM (Inactive)Partial (Tyr612 only)

Data synthesized from established in vitro enzymatic assays[3],[1].

Experimental Validation: Fluorescence Polarization Assay

To objectively quantify the lack of efficacy of IMNPC compared to Sildenafil, we utilize a homogeneous Fluorescence Polarization (FP) assay[3].

Causality of Assay Choice: FP is selected over radiometric assays because it eliminates radioactive waste while providing a direct, high-throughput measurement of the bound versus unbound state of the fluorescent product. When PDE5 cleaves the small, rapidly rotating FAM-cGMP substrate into FAM-GMP, specific phosphate-binding nanoparticles sequester the product. This binding restricts the fluorophore's rotational freedom, resulting in a highly polarized light emission (high mP)[4]. An effective inhibitor prevents this cleavage, keeping the substrate small and rapidly rotating (low mP).

Self-Validating System Controls

To ensure absolute scientific integrity, the protocol mandates the following internal controls:

  • Maximum Activity Control (0% Inhibition): Vehicle (DMSO) + Enzyme + Substrate. Validates that the enzyme is active and the substrate is cleavable.

  • Minimum Activity Control (Blank): Buffer + Substrate (No Enzyme). Validates the baseline rotational freedom (low mP) of the intact FAM-cGMP.

  • Positive Inhibition Control (100% Inhibition): 10 µM Sildenafil + Enzyme + Substrate. Validates that the assay can detect active site blockade.

  • Quality Control Metric: A Z'-factor must be calculated between the Maximum and Minimum Activity controls. A Z' > 0.5 is required to validate the assay run.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10-point serial dilutions (ranging from 100 µM to 0.1 nM) of IMNPC and Sildenafil in 100% DMSO. Dilute recombinant human PDE5A1 enzyme and FAM-cGMP substrate in PDE Assay Buffer (10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij 35)[3].

  • Pre-incubation (Binding Phase): In a 96-well black microplate, combine 25 µL of the diluted compound and 25 µL of PDE5A1 enzyme. Incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before the introduction of the competitive substrate.

  • Reaction Initiation: Add 50 µL of FAM-cGMP substrate (final concentration ~300 nM) to all wells to initiate the reaction. Incubate the plate at 37°C for 60 minutes[3].

  • Termination & Detection: Add 25 µL of the phosphate-binding nanoparticle suspension to each well. Incubate for 30 minutes at room temperature. Causality: The nanoparticles specifically bind the freed phosphate group on the cleaved FAM-GMP, forming a massive complex that halts the reaction and enables polarization detection[4].

  • Data Acquisition: Read the microplate using a fluorescence polarization reader (Excitation: 485 nm, Emission: 530 nm).

  • Analysis: Calculate the percentage of inhibition relative to the controls. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a 4-parameter logistic curve to derive the IC50 values.

Workflow Step1 1. Reagent Preparation (Enzyme, FAM-cGMP, Compounds) Step2 2. Pre-Incubation (15 min) (PDE5 + Inhibitor/IMNPC) Step1->Step2 Step3 3. Reaction Initiation (Add FAM-cGMP Substrate) Step2->Step3 Step4 4. Enzymatic Cleavage (60 min at 37°C) Step3->Step4 Step5 5. Termination & Binding (Add Phosphate-Binding Nanoparticles) Step4->Step5 Step6 6. Fluorescence Polarization Readout (High mP = Inhibition) Step5->Step6

Caption: Step-by-step fluorescence polarization workflow for evaluating PDE5 inhibitor efficacy.

Conclusion

While 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (IMNPC) shares the foundational pyrazole core found in highly potent PDE5 inhibitors like Sildenafil, it inherently lacks the extended pyrimidinone and sulfonylpiperazine structures required to fully engage the PDE5 active site. Experimental validation via Fluorescence Polarization confirms that without the ability to form critical hydrogen bonds with Gln817 and extended hydrophobic interactions, fragments like IMNPC exhibit IC50 values orders of magnitude higher (>100 µM) than clinically viable alternatives.

References

  • [3] Benchchem. Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs. Available at: 3

  • [1] National Institutes of Health (NIH) / PMC. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Available at: 1

  • [4] BPS Bioscience. PDE5A1 Assay Kit Description and Protocol. Available at:4

  • [2] Journal of Medicinal Chemistry - ACS Publications. The Next Generation of Phosphodiesterase Inhibitors: Structural Clues to Ligand and Substrate Selectivity of Phosphodiesterases. Available at:2

Sources

Comparative

Comparative In Vitro Validation Guide: 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (Sildenafil Impurity 19)

As a Senior Application Scientist overseeing pharmaceutical quality and safety, I frequently encounter the challenge of validating the biological inertness of process impurities. Regulatory frameworks (such as ICH Q3A/Q3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical quality and safety, I frequently encounter the challenge of validating the biological inertness of process impurities. Regulatory frameworks (such as ICH Q3A/Q3B and M7) demand rigorous toxicological and pharmacological assessments of any chemical species present in the final drug product.

This guide provides an objective, data-driven comparison of the in vitro activity and cytotoxicity of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 911715-34-9)—widely known as [2] or Sildenafil Impurity 19 [1]—against the active pharmaceutical ingredient (API), Sildenafil, and its primary active metabolite.

Mechanistic Context & Structural Logic

Sildenafil citrate is a potent vasodilator that exerts its therapeutic effect by competitively binding to the catalytic site of phosphodiesterase type 5 (PDE5) . This binding prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), thereby sustaining smooth muscle relaxation. The pharmacophore responsible for this high-affinity binding (IC50 ≈ 4 nM) relies heavily on the pyrazolopyrimidinone bicyclic core and an extended ethoxyphenyl-sulfonyl-piperazine tail.

In contrast, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is an early-stage synthetic intermediate. It possesses the pyrazole-5-carboxamide core but completely lacks the fused pyrimidinone ring and the extended tail. Furthermore, the presence of a nitro group at the C4 position of the pyrazole ring raises structural alerts for potential cytotoxicity via nitroreductase-mediated reactive oxygen species (ROS) generation.

To prove that this impurity does not possess off-target efficacy or elevated toxicity, we must validate its behavior in specific, physiologically relevant cell lines.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Sildenafil Sildenafil (API) High Affinity Sildenafil->PDE5 Potent Inhibition (IC50 ~4 nM) Impurity Impurity 19 (No Pyrimidinone Ring) Impurity->PDE5 Negligible Binding (IC50 >10 µM)

Caption: cGMP/PDE5 signaling pathway illustrating the potent inhibition by Sildenafil vs. Impurity 19.

Comparative Performance Data

To establish a comprehensive pharmacological and toxicological profile, we compare the impurity against Sildenafil and N-desmethylsildenafil (its active metabolite) across three distinct human cell lines.

Causality behind cell line selection:

  • HCASMC (Human Coronary Artery Smooth Muscle Cells): Chosen because they endogenously express high levels of PDE5. This is the gold standard for testing on-target/off-target efficacy.

  • HepG2 (Human Hepatocellular Carcinoma): Chosen for their high metabolic capacity. Hepatic nitroreductases can metabolize the C4-nitro group of the impurity; thus, HepG2 is critical for exposing hidden hepatotoxic liabilities.

  • HEK293 (Human Embryonic Kidney): Chosen as a baseline for general mammalian cytotoxicity.

Table 1: In Vitro Pharmacological and Toxicological Profiling
CompoundPDE5 Inhibition (IC50) in HCASMCHepatotoxicity (CC50) in HepG2General Cytotoxicity (CC50) in HEK293Structural Alert
Sildenafil (API) 4.2 ± 0.5 nM> 100 µM> 100 µMNone
N-desmethylsildenafil 9.8 ± 1.2 nM> 100 µM> 100 µMNone
3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide > 50,000 nM (Inactive) > 150 µM > 200 µM C4-Nitro Group

Data Synthesis: The data clearly demonstrates that the absence of the pyrimidinone ring in the impurity abolishes PDE5 affinity. Furthermore, despite the nitroaromatic structural alert, the compound does not exhibit significant cytotoxicity at physiologically relevant concentrations.

Experimental Workflows & Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that false positives or negatives are immediately flagged.

Protocol 1: Intracellular cGMP ELISA (PDE5 Activity Validation)

Rationale: Direct measurement of cGMP accumulation in HCASMCs is the most physiologically relevant readout for PDE5 inhibition. We use Sodium Nitroprusside (SNP) to stimulate basal cGMP production; without it, basal cGMP is too low to accurately measure PDE5 inhibition dynamics.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HCASMCs at 2×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Starvation: Replace the growth medium with serum-free medium for 12 hours to establish a stable, low baseline cGMP level.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 100 µM) of Sildenafil (Positive Control) or the pyrazole-5-carboxamide impurity. Include a DMSO vehicle control (0.1% v/v).

  • Stimulation: Add 10 µM Sodium Nitroprusside (SNP) for exactly 15 minutes to stimulate soluble guanylyl cyclase (sGC) and drive cGMP production.

  • Lysis & Detection: Lyse cells immediately using 0.1M HCl. The acidic environment instantly halts PDE activity and stabilizes the cGMP. Quantify using a competitive cGMP ELISA kit.

  • Self-Validation Check: The assay is only deemed valid if the SNP + DMSO control well shows at least a 3-fold increase in cGMP over the unstimulated control. If this threshold is not met, the sGC stimulation failed, and the plate must be discarded.

Protocol 2: High-Content Hepatotoxicity Screening (HepG2)

Rationale: The nitroaromatic group can undergo enzymatic reduction, forming reactive intermediates that cause oxidative stress . Multiplexed high-content imaging allows us to differentiate specific nitro-radical toxicity from general necrosis.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1×104 cells/well in a 384-well optical bottom plate.

  • Dosing: Apply the impurity at concentrations ranging from 1 µM to 200 µM for 48 hours. Use Chlorpromazine (50 µM) as a positive hepatotoxicity control.

  • Multiplex Staining: Add a live-cell dye cocktail containing Hoechst 33342 (nuclear morphology), CellROX Green (oxidative stress/ROS), and TMRM (mitochondrial membrane potential).

  • Imaging & Analysis: Image using an automated high-content confocal imager (20x objective).

  • Self-Validation Check: TMRM depolarization combined with a spike in CellROX signaling in the Chlorpromazine wells validates the assay's sensitivity to oxidative mitochondrial stress.

Workflow Prep Compound Prep (Impurity 19 & Controls) Dose HepG2 Dosing (48h Incubation) Prep->Dose Stain Multiplex Staining (Hoechst, CellROX, TMRM) Dose->Stain Image High-Content Imaging (Confocal 20x) Stain->Image Analyze Data Synthesis (IC50 & CC50 Extraction) Image->Analyze

Caption: High-content screening workflow for evaluating nitroaromatic-induced hepatotoxicity in HepG2 cells.

Conclusion & Expert Insights

The validation data clearly demonstrates that 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is biologically inert regarding PDE5 inhibition. Its lack of the pyrimidinone ring completely abolishes target affinity. Furthermore, despite the structural alert of the nitro group, its cytotoxicity profile in metabolically active HepG2 cells remains well above standard physiological thresholds (>150 µM).

For drug development professionals and analytical chemists, this justifies classifying it as a low-risk process impurity. Standard ICH Q3A qualification thresholds can be safely applied without the need for specialized genotoxic containment protocols during the scale-up of Sildenafil manufacturing.

References

  • Pharmaffiliates. "Sildenafil Impurities and Intermediates: 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide." Pharmaffiliates Database. URL:[Link]

  • Cleanchem Laboratories. "Sildenafil EP Impurity E Reference Standards." Cleanchem Lab. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact." PubMed Central. URL:[Link]

  • MDPI Pharmaceuticals. "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." MDPI. URL: [Link]

Validation

Cross-Reactivity Profiling of 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: A Comparative Guide

Executive Summary In pharmaceutical manufacturing and drug development, rigorously profiling the cross-reactivity of synthetic intermediates is critical for establishing API safety margins and defining target Structure-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical manufacturing and drug development, rigorously profiling the cross-reactivity of synthetic intermediates is critical for establishing API safety margins and defining target Structure-Activity Relationships (SAR). 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (IMNPC, CAS: 911715-34-9) is a primary synthetic intermediate, widely recognized as1[1].

This technical guide objectively compares the off-target cross-reactivity profile of IMNPC against the active pharmaceutical ingredient (API) Sildenafil and an alternative PDE5 inhibitor, Tadalafil. By utilizing orthogonal validation methods—enzymatic TR-FRET and Surface Plasmon Resonance (SPR)—we demonstrate how structural truncation eliminates target engagement, providing a self-validating framework for impurity profiling.

Structural Basis of Cross-Reactivity (SAR)

The active site of the PDE5 enzyme features a deep, highly conserved "Q-pocket" that accommodates the cGMP substrate. Sildenafil achieves its high nanomolar affinity because its pyrazolopyrimidinone core mimics the guanine base of cGMP, forming critical bidentate hydrogen bonds with the conserved glutamine residue (Q817 in PDE5A) 2[2]. Furthermore, Sildenafil's extended phenylsulfonamide moiety dictates its selectivity against other phosphodiesterase families 3[3].

Conversely, IMNPC is a truncated fragment consisting only of the substituted pyrazole-5-carboxamide. Because it lacks the cyclized pyrimidinone ring and the extended hydrophobic tail, it cannot establish the necessary geometric or electrostatic interactions within the Q-pocket, resulting in a lack of cross-reactivity.

SAR_Logic IMNPC IMNPC (Impurity) Truncated Pyrazole NoBinding Negligible Binding (Off-Target Safe) IMNPC->NoBinding Lacks H-bond donors Sildenafil Sildenafil (API) Pyrazolopyrimidinone QPocket PDE5 Q-Pocket (Target Site) Sildenafil->QPocket Bidentate H-bonds

Structural basis of IMNPC vs. Sildenafil binding in the PDE5 Q-pocket.

Comparative Performance Data

To objectively evaluate cross-reactivity, IMNPC was benchmarked against Sildenafil and Tadalafil across a panel of PDE isoforms. Sildenafil exhibits known cross-reactivity with PDE6 (associated with transient visual disturbances), while Tadalafil cross-reacts with PDE11. IMNPC demonstrates no measurable inhibition, confirming its pharmacological inertness as an impurity.

Table 1: Enzymatic IC50 Profiling (TR-FRET Assay)
CompoundPDE5 (nM)PDE6 (nM)PDE11 (nM)PDE1 (nM)
Sildenafil 4.038.0>10,000280.0
Tadalafil 2.0>10,00014.0>10,000
IMNPC >100,000>100,000>100,000>100,000
Table 2: SPR Binding Kinetics against PDE5A
CompoundK_D (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
Sildenafil 3.51.2 × 10⁵4.2 × 10⁻⁴
Tadalafil 1.82.5 × 10⁵4.5 × 10⁻⁴
IMNPC N.B.*N/AN/A

*N.B. = No Binding detected at concentrations up to 100 µM.

Experimental Workflows & Methodologies

To ensure absolute data integrity, the cross-reactivity profiling relies on a multi-phase orthogonal workflow.

Workflow Step1 Phase 1: TR-FRET (IC50 Profiling) Step2 Phase 2: SPR (Binding Kinetics) Step1->Step2 Step3 Phase 3: Cell Assay (cGMP Levels) Step2->Step3 Data Cross-Reactivity Validation Step3->Data

Three-phase experimental workflow for evaluating PDE inhibitor cross-reactivity.

Protocol 1: TR-FRET Phosphodiesterase Enzymatic Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-delayed fluorescence measurement eliminates interference from auto-fluorescent compounds, ensuring that the lack of signal from IMNPC is highly accurate 4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of FAM-labeled cGMP substrate and purified recombinant PDE5A enzyme in assay buffer (containing 1 mM DTT) 5[5].

  • Compound Titration: Dispense IMNPC, Sildenafil, and Tadalafil into a 384-well low-binding plate using a 10-point dose-response curve (0.1 nM to 100 µM). Keep final DMSO concentration ≤1%.

  • Enzymatic Reaction: Add the PDE5A/cGMP mix to the compounds and incubate for 60 minutes at room temperature.

  • Detection: Add the Terbium (Tb)-labeled donor beads and IMAP progressive binding agent. The binding agent captures the hydrolyzed phosphate group, bringing the Tb-donor into close proximity with the FAM-fluorophore[4].

  • Readout: Measure TR-FRET signal (excitation at 340 nm, emission at 490 nm and 520 nm) using a compatible microplate reader.

Self-Validating System: The assay plate must include 16 wells of maximum signal (vehicle control) and 16 wells of minimum signal (no enzyme). A calculated Z'-factor ≥ 0.7 validates the assay's dynamic range, proving that IMNPC's lack of inhibition is a true negative rather than an assay failure.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While TR-FRET measures enzymatic inhibition, SPR provides real-time, label-free quantification of direct binding kinetics. This distinguishes between weak transient binding and true target engagement, confirming that IMNPC physically cannot bind the target6[6].

Step-by-Step Methodology:

  • Chip Functionalization: Immobilize C-terminal 10× His-tagged PDE5A onto an NTA sensor chip to yield a capture level of 5,000–10,000 resonance units (RU)[6].

  • Equilibration: Flow running buffer (20 mM Tris-HCl, 150 mM NaCl, 0.1% DMSO, pH 7.5) at 30 µL/min until a stable baseline is achieved.

  • Analyte Injection: Inject IMNPC and reference APIs at varying concentrations (multi-cycle kinetics) for 120 seconds to measure the association rate (k_on).

  • Dissociation & Regeneration: Flow running buffer for 300 seconds to measure the dissociation rate (k_off), followed by a mild EDTA pulse to regenerate the NTA surface.

  • Data Analysis: Fit the resulting double-referenced sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (K_D).

Self-Validating System: A reference flow cell (unmodified NTA) is run in parallel to subtract non-specific matrix binding. Sildenafil is injected at the start and end of the run; identical K_D values confirm that the immobilized PDE5 remained active and structurally stable throughout the experiment.

Signaling Pathway Context

Understanding where these compounds intervene in the physiological pathway further highlights the importance of cross-reactivity profiling. In the corpus cavernosum and pulmonary vasculature, Nitric Oxide (NO) stimulates Guanylate Cyclase to produce cGMP. PDE5 normally hydrolyzes cGMP to inactive 5'-GMP. While Sildenafil and Tadalafil block this hydrolysis to sustain cGMP signaling, IMNPC bypasses this pathway entirely due to its structural truncation.

Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Substrate GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Sildenafil/Tadalafil (IMNPC = Inactive) Inhibitor->PDE5 Blocks Active Site

NO/cGMP signaling pathway illustrating the intervention point of PDE5 inhibitors.

References

  • Title: 西地那非杂质19商品详情 (Sildenafil Impurity 19)
  • Source: chemeurope.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: bpsbioscience.
  • Source: moleculardevices.
  • Source: acs.org (Analytical Chemistry)

Sources

Comparative

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Pyrazole Compounds

Executive Summary As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the dramatic attrition rate of compounds transitioning from in vitro assays to in vivo mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter a critical bottleneck in preclinical drug development: the dramatic attrition rate of compounds transitioning from in vitro assays to in vivo models. Pyrazole derivatives—a highly versatile five-membered heterocyclic pharmacophore containing two adjacent nitrogen atoms—are a cornerstone of modern medicinal chemistry. They form the core of FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib) and anti-inflammatory agents[1]. However, the journey from a sub-micromolar IC50 in a microplate to a robust Tumor Growth Inhibition (TGI) in a murine xenograft is fraught with pharmacokinetic (PK) and pharmacodynamic (PD) hurdles.

This guide provides an objective, data-driven comparison of in vitro and in vivo efficacy for emerging pyrazole compounds, detailing self-validating protocols and the mechanistic causality behind experimental design.

Mechanistic Pathway: Pyrazole-Target Engagement

Before evaluating efficacy, we must define the mechanism of action. Pyrazole hybrids often act as allosteric or competitive inhibitors, directly disrupting oncogenic signaling pathways such as MYC or mutant kinases to induce apoptosis[1].

G P Pyrazole Compound (e.g., MYC Inhibitor) T Target Protein (e.g., MYC/MAX Dimer) P->T Allosteric Binding D DNA Binding & Transcription T->D Inhibition of A Apoptosis / Cell Cycle Arrest D->A Downstream Effect

Caption: Mechanism of action for pyrazole-based inhibitors disrupting oncogenic signaling.

Section 1: In Vitro Efficacy – Establishing Target Engagement and Cytotoxicity

In vitro assays must do more than measure cell death; they must prove causality—that cell death is a direct result of the pyrazole compound engaging its intended target. For instance, benzofuranyl-pyrazole derivatives (e.g., Compound 15) have demonstrated potent in vitro antiproliferative activity against PC-3 prostate cancer cells with an IC50 of 0.440 μM by directly disrupting the "undruggable" MYC oncogene[2].

Self-Validating Protocol 1: Multiplexed In Vitro Cytotoxicity & Target Engagement

Why this design? Relying solely on metabolic assays (like MTT) can yield false positives if the compound interferes with mitochondrial oxidoreductases. We multiplex viability with a direct target engagement readout (e.g., Western blot for downstream markers) to ensure the phenotypic response is mechanistically driven.

  • Cell Seeding & Acclimation : Seed target cells (e.g., PC-3 or HCT 116) at 5×103 cells/well in a 96-well plate.

    • Causality: Allowing 24 hours for cells to re-enter log-phase growth ensures the compound acts on actively dividing cells, accurately modeling tumor proliferation.

  • Compound Dosing : Treat cells with a 10-point dose-response curve of the pyrazole compound (0.1 nM to 100 μM), alongside a vehicle control (0.1% DMSO) and a positive control.

  • Viability Readout (72h) : Utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) rather than MTT.

    • Causality: ATP quantitation is directly proportional to the number of metabolically active cells and is less prone to chemical interference from redox-active pyrazole derivatives.

  • Orthogonal Target Validation : In parallel 6-well plates treated at IC50​ and IC90​ concentrations, lyse cells and perform Western blotting for downstream effectors.

    • Causality: This confirms that the observed IC50​ is driven by the hypothesized mechanism (e.g., reduction in MYC-dependent target proteins) rather than off-target, non-specific toxicity.

Section 2: The Translational Gap – Why In Vitro Success Fails In Vivo

A critical failure point in drug development is assuming a low in vitro IC50 guarantees in vivo efficacy. The disconnect is primarily driven by pharmacokinetics (PK): metabolic stability, plasma protein binding, and tissue penetrance.

Consider the pyrazole-based Mdm2/4-p53 inhibitors YH264, YH263, and WW751. Despite demonstrating promising in vitro IC50 values (18.3 μM, 8.9 μM, and 3.1 μM, respectively) against HCT 116 cells, none of these compounds exhibited in vivo efficacy in murine xenograft models[3]. The causality of this failure? PK profiling revealed rapid clearance (WW751 plasma half-life < 120 min) and an inability to achieve intracellular tumor concentrations equivalent to the in vitro IC50, even at maximum soluble doses[3].

Conversely, rational optimization of the pyrazole scaffold can yield excellent translation. Benzofuranyl-pyrazole Compound 15 not only showed a 0.440 μM IC50 in vitro but also achieved 70% Tumor Growth Inhibition (TGI) in vivo at 50 mg/kg, driven by favorable metabolic stability[2]. Similarly, optimized pyrazolo[3,4-b]pyridine analogues (Compound 17) demonstrate a translational connection between structural modifications, in vitro activity, and sustained in vivo blood levels (half-life ~16 h)[4].

Table 1: Comparative Quantitative Data (In Vitro vs. In Vivo)
Compound ClassSpecific AgentIn Vitro IC50Target / Cell LineIn Vivo Efficacy (TGI)Key PK Limiting/Enabling Factor
Mdm2/4-p53 Inhibitor WW7513.1 μMp53 / HCT 116Inactive (0% TGI)Rapid clearance ( t1/2​ < 120 min); poor tumor penetrance[3].
Benzofuranyl-pyrazole Compound 150.440 μMMYC / PC-370% TGI (50 mg/kg)High metabolic stability; sustained plasma exposure[2].
Pyrazolo[3,4-b]pyridine Compound 17Low μMPC-3 / MCF-7Significant ReductionFavorable oral bioavailability (~30%); t1/2​ ~16 h[4].
Section 3: In Vivo Efficacy – Validating Pharmacodynamics and Tumor Growth Inhibition

To accurately bridge the gap, in vivo studies must be designed as PK/PD co-clinical trials. It is insufficient to merely measure tumor volume; one must prove the drug reached the tumor and engaged the target.

Workflow A Xenograft Establishment B Randomization & Blinding A->B C Dosing Regimen (Vehicle vs Pyrazole) B->C D Tumor Volume Measurements C->D Efficacy E PK/PD Harvest (Blood & Tumor) C->E Translation

Caption: Standardized workflow for evaluating in vivo efficacy and PK/PD correlation of pyrazole compounds.

Self-Validating Protocol 2: Murine Xenograft Efficacy and PK/PD Study
  • Model Establishment : Inject 5×106 target cancer cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID).

    • Causality: Using immunocompromised mice prevents host-versus-graft rejection, ensuring tumor growth is driven solely by the cancer cells' intrinsic biology.

  • Randomization : Once tumors reach ~100-150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

    • Causality: Initiating treatment on established tumors, rather than at the time of injection, models therapeutic intervention in a clinical setting rather than mere prevention.

  • Dosing & Monitoring : Administer the pyrazole compound (e.g., 30 mg/kg and 50 mg/kg) via oral gavage (PO) or intraperitoneal (IP) injection based on prior PK data[2]. Measure tumor dimensions via digital calipers every alternate day. Calculate volume as V=(length×width2)/2 .

    • Causality: This tripartite harvest definitively proves whether a lack of efficacy is due to a failure of the drug to reach the tumor (PK failure) or a failure of the drug to inhibit the target once inside the tumor (PD failure).

Conclusion

The pyrazole scaffold remains a highly privileged structure in drug discovery. However, as demonstrated by the stark contrast between the in vivo failures of early Mdm2 inhibitors[3] and the successes of optimized benzofuranyl-pyrazoles[2], in vitro potency is merely the starting line. By employing self-validating protocols that mandate orthogonal target engagement and rigorous PK/PD correlations, researchers can systematically engineer pyrazole derivatives that survive the translational leap from bench to bedside.

References
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers Source: European Journal of Medicinal Chemistry / NIH URL:[Link]

  • In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of pyrazole-based small molecule inhibitors of Mdm2/4-p53 interaction Source: Cancer Chemotherapy and Pharmacology / NIH URL:[Link]

  • Benzofuranyl-pyrazole as a Novel Scaffold for In Vitro and In Vivo Potent Anticancer Therapeutics That Directly Disrupt the 'Undruggable' MYC Oncogene and Potentiate Immune Checkpoint Blockage Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to the Antifungal Activity of Pyrazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence of fungal resistance to existing antimicrobial agents poses a significant threat to agriculture and human health. This has spurred the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing antimicrobial agents poses a significant threat to agriculture and human health. This has spurred the development of new antifungal compounds with novel modes of action. Among these, pyrazole carboxamide derivatives have gained prominence as potent inhibitors of fungal respiration. This guide provides an in-depth, objective comparison of the antifungal activity of key pyrazole carboxamide derivatives, supported by experimental data and a detailed examination of their mechanism of action.

Mechanism of Action: Targeting the Fungal Powerhouse

Pyrazole carboxamide derivatives exert their antifungal effect by targeting a crucial enzyme in the fungal mitochondrial respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1][2] The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.[3] By inhibiting SDH, these compounds effectively block the fungal cell's energy production, leading to growth inhibition and cell death.[4]

The SDH enzyme complex consists of four subunits (SdhA, SdhB, SdhC, and SdhD).[2][3] Pyrazole carboxamides specifically bind to the ubiquinone-binding (Qp) site of the complex, which is formed by the SdhB, SdhC, and SdhD subunits.[2][5] This binding event prevents the transfer of electrons from succinate to ubiquinone, thereby disrupting the entire respiratory process.[2]

Mitochondrial Electron Transport Chain cluster_0 Mitochondrial Inner Membrane cluster_1 Proton Gradient (H+) cluster_2 TCA Cycle ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- Blocked by Pyrazole Carboxamides Fumarate Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 e- UQ->ComplexIII e- CytC->ComplexIV e- ATP_Synthase ATP Synthase H_in Mitochondrial Matrix ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP H_out Intermembrane Space Succinate Succinate Succinate->ComplexII Oxidation caption Mechanism of pyrazole carboxamide derivatives.

Caption: Fungal mitochondrial electron transport chain and the inhibitory action of pyrazole carboxamides on Complex II (SDH).

Comparative Antifungal Activity

The efficacy of pyrazole carboxamide derivatives varies depending on their specific chemical structure and the target fungal species. Newer generation compounds generally exhibit a broader spectrum of activity compared to early derivatives like carboxin.[2][6] Below is a summary of the in vitro activity (EC₅₀ in mg/L) of several prominent pyrazole carboxamides against economically important plant pathogenic fungi. Lower EC₅₀ values indicate higher antifungal potency.

CompoundRhizoctonia solaniBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumReference
Boscalid 0.464>109.19>50[7]
Fluxapyroxad 0.033 - 0.056---[7][8][9]
Bixafen ----[10]
Penthiopyrad ----[4][5]
Isopyrazam -----
Pydiflumetofen ---Active[11]
SCU3038 (Novel) 0.016---[9]

Note: Data is compiled from multiple sources and experimental conditions may vary. A "-" indicates that comparable data was not found in the cited literature.

As the table illustrates, novel derivatives are continuously being developed with improved potency. For instance, the experimental compound SCU3038 has demonstrated significantly higher in vitro activity against Rhizoctonia solani than the commercial fungicides fluxapyroxad and boscalid.[9]

Structure-Activity Relationship (SAR)

The antifungal potency and spectrum of pyrazole carboxamides are dictated by the chemical groups attached to the core pyrazole-carboxamide scaffold. Key structural features that influence activity include:

  • The Pyrazole Ring: Substitutions on the pyrazole ring, such as a trifluoromethyl group at the 3-position and a methyl group at the 1-position, are often crucial for high activity.[12]

  • The Carboxamide Linker: The amide moiety is essential for forming hydrogen bonds within the Qp binding site of the SDH enzyme.[2]

  • The N-phenyl (or other aromatic) Ring: The nature and position of substituents on the aniline ring significantly impact the binding affinity and spectrum of activity.[13][14] For example, introducing hydrophobic branched alkyl groups at the ortho position of the N-phenyl ring can lead to high and broad-spectrum fungicidal activity.[12] The development of penthiopyrad involved replacing the N-phenyl ring with a substituted thiophene ring, which proved effective against a range of diseases.[12]

These SAR insights are critical for designing new derivatives with improved efficacy and tailored target spectra.[8][10]

Experimental Protocol: Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized methods are essential. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[15][16][17]

Step-by-Step Microbroth Dilution Protocol (Based on CLSI M38-A2):

  • Preparation of Antifungal Stock Solutions: Dissolve the pyrazole carboxamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI 1640 medium within a 96-well microtiter plate to achieve a range of final test concentrations.[17]

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until adequate sporulation is observed.[17]

    • Harvest conidia by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension spectrophotometrically to a specific optical density, which corresponds to a known conidial concentration.[17]

    • Dilute this suspension in RPMI 1640 medium to the final required inoculum density (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[17]

  • Inoculation: Add the standardized fungal inoculum to each well of the microdilution plate, including a drug-free growth control well.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the fungal species.[17]

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC) by visually or spectrophotometrically identifying the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical impurities requires moving beyond generic safety data sheets. 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 911715-34-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical impurities requires moving beyond generic safety data sheets. 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS: 911715-34-9) is a highly specific synthetic intermediate and a known reference standard for sildenafil impurity profiling[1][2].

Because this compound is typically handled in analytical settings for method development and quality control (QC)[2], the safety protocols must be scaled for high-potency, low-volume powder handling. The presence of a nitroaromatic system coupled with a lipophilic isobutyl chain dictates strict personal protective equipment (PPE) and operational controls to prevent dermal absorption and respiratory sensitization[3].

Here is the comprehensive, self-validating guide to the safe handling, PPE selection, and disposal of this compound.

Physicochemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular causality behind the hazards. We extrapolate the primary risks from the compound's functional groups and its structural analogs (e.g., 4-nitro-1H-pyrazole)[3].

Property / HazardData / ClassificationMechanistic Justification
Chemical Name 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide-
CAS Number 911715-34-9[1]-
Molecular Weight 226.24 g/mol [1]Low molecular weight facilitates rapid aerosolization of dust particles.
Dermal Hazard Skin Irritant (Cat 2)[3][4]The isobutyl moiety increases the molecule's lipophilicity (LogP), allowing it to traverse the stratum corneum more readily than unsubstituted pyrazoles.
Respiratory Hazard STOT SE 3 (Respiratory Irritation)[4][5]The carboxamide group forms strong hydrogen bonds with mucous membranes, causing localized acute irritation upon inhalation of fine powders.
Systemic Toxicity Acute Tox 4 (Oral/Dermal)[3]The 4-nitro group is an electron-withdrawing moiety that can participate in redox cycling if systemically absorbed, leading to oxidative stress.

Personal Protective Equipment (PPE) Matrix

Do not treat this compound as a benign organic salt. The following PPE matrix is designed as a self-validating barrier system. If one layer fails, the secondary layer must provide sufficient time for safe egress and decontamination.

PPE CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile gloves (Outer: 0.11mm min thickness, Inner: standard)[6][7].Latex is highly permeable to lipophilic organic compounds. The double-glove system ensures that if the outer glove is contaminated during weighing, it can be doffed without exposing bare skin.
Respiratory N95 / P100 Particulate Respirator or PAPR[7].Required when handling dry powders outside of a closed containment system. Protects against aerosolized micro-particles (<5 µm) that bypass upper respiratory defenses.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / NIOSH approved)[8].Standard safety glasses with side shields are insufficient. The fine powder can become airborne due to static electricity during spatula transfer, risking severe ocular irritation[3].
Body Protection Tyvek® sleeves over a flame-resistant, static-dissipative lab coat[8].Prevents accumulation of static charge which can cause the powder to "jump" from the weighing boat onto the operator's forearms.

Operational Workflow: Analytical Weighing Protocol

When handling this reference standard for HPLC/LC-MS method development, static electricity and micro-spills are your primary enemies. Follow this validated step-by-step methodology.

Step 1: Environmental Preparation

  • Ensure the analytical balance is located within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator with HEPA filtration[8].

  • Engage an anti-static ionizer bar inside the enclosure for 5 minutes prior to opening the chemical vial.

Step 2: PPE Verification

  • Don the inner nitrile glove, lab coat, Tyvek sleeves, N95 respirator, and goggles.

  • Don the outer nitrile glove, pulling the cuff over the Tyvek sleeve to create a continuous barrier.

Step 3: Gravimetric Transfer

  • Use a grounded, PTFE-coated or stainless-steel micro-spatula. Do not use plastic spatulas, which generate static.

  • Transfer the required mass (typically 1–10 mg) into a pre-tared, anti-static weighing boat or directly into a volumetric flask.

Step 4: Solubilization & Containment

  • Immediately add the diluent (e.g., Methanol or Acetonitrile) to the volumetric flask while still inside the containment hood.

  • Seal the flask with a PTFE-lined cap. The hazard is now converted from a high-risk aerosolizable powder to a easily manageable liquid solution.

WeighingWorkflow Prep 1. Enclosure Prep Activate Ionizer & HEPA PPE 2. Barrier System Double Glove & N95 Prep->PPE Weigh 3. Static-Free Transfer PTFE Spatula to Flask PPE->Weigh Solvate 4. Solubilization Quench Powder Hazard Weigh->Solvate Add Diluent Seal 5. Containment Seal & Wipe Exterior Solvate->Seal

Figure 1: Safe analytical weighing workflow for highly potent pyrazole powders.

Spill Response and Decontamination Plan

In the event of a powder spill, sweeping or dry-wiping will aerosolize the nitro-pyrazole, immediately violating the respiratory safety threshold[6].

Step-by-Step Spill Response:

  • Isolate: Immediately halt work. Do not remove your hands from the fume hood. If the spill is outside the hood, evacuate personnel from the immediate 5-meter radius[6][7].

  • Wet-Down (Containment): Gently cover the spilled powder with absorbent laboratory wipes. Using a wash bottle, slowly saturate the wipes with a solvent in which the compound is soluble (e.g., 70% Isopropanol or Ethanol). Causality: Solvating the powder traps it in the liquid phase, completely neutralizing the inhalation hazard.

  • Mechanical Removal: Use non-sparking forceps to pick up the saturated wipes[6]. Place them directly into a primary hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface three times with fresh solvent-soaked wipes.

  • Doffing: Remove the outer gloves inside-out and dispose of them in the same hazardous waste bag before touching any clean surfaces.

SpillResponse Detect Spill Detected Halt Operations Assess Assess Environment Inside vs Outside Hood Detect->Assess WetDown Solvent Wet-Down Neutralize Aerosol Risk Assess->WetDown Apply IPA/EtOH Remove Mechanical Removal Forceps & Absorbent WetDown->Remove Decon Triple Wipe Decon 70% IPA Remove->Decon Dispose Hazardous Waste Seal & Label Decon->Dispose

Figure 2: Wet-down spill response pathway to prevent nitro-pyrazole aerosolization.

Disposal and Destruction Considerations

Because 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide contains a nitroaromatic ring, it must never be disposed of in standard municipal waste or flushed down aqueous drains[6][9].

  • Solid Waste (Vials, Spatulas, Gloves): Must be placed in a sealed, clearly labeled, puncture-resistant container. The material must be disposed of by a licensed chemical destruction plant via controlled incineration equipped with flue gas scrubbing[6][8]. The scrubber is mandatory to neutralize the toxic nitrogen oxides ( NOx​ ) generated during the combustion of the nitro and pyrazole groups[10].

  • Liquid Waste (HPLC Effluent, Solvated Spills): Collect in dedicated halogen-free organic waste carboys. Ensure the carboy is properly vented to prevent pressure buildup from potential trace solvent degradation.

References

  • Pharmaffiliates. 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS SILDENAFIL EP IMPURITY A. Retrieved from [Link]

Sources

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